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  • Product: 2-[2-(Propan-2-yl)phenoxy]benzoic acid
  • CAS: 1036554-70-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-[2-(Propan-2-yl)phenoxy]benzoic Acid

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-[2-(propan-2-yl)phenoxy]benzoic acid. As a diaryl ether derivative with significant steric hind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-[2-(propan-2-yl)phenoxy]benzoic acid. As a diaryl ether derivative with significant steric hindrance, its three-dimensional structure is critical to its chemical behavior and potential applications in drug development and materials science. This document outlines the theoretical underpinnings of its conformational preferences, detailed experimental protocols for its characterization, and advanced computational methodologies for in-silico analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this class of molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like 2-[2-(propan-2-yl)phenoxy]benzoic acid, which possesses multiple rotatable bonds, the accessible conformations can dictate receptor binding, solubility, and metabolic stability. The ortho-substitution on both phenyl rings introduces significant steric hindrance, which is expected to govern the molecule's preferred spatial arrangement. Understanding the conformational dynamics of this molecule is paramount for its rational design in various applications, including as a potential scaffold in medicinal chemistry. Benzoic acid and its derivatives are known to have a wide range of biological activities and are used in the synthesis of many pharmaceutical compounds.[1][2] The diaryl ether motif is also a key structural element in many natural products and pharmaceuticals.

Molecular Structure and Key Features

The molecule 2-[2-(propan-2-yl)phenoxy]benzoic acid consists of a benzoic acid moiety linked to a 2-isopropylphenyl group via an ether linkage.

Key Structural Features:

  • Diaryl Ether Linkage: The C-O-C bond connecting the two aromatic rings is a primary point of flexibility. The torsion angles around these bonds will largely determine the overall shape of the molecule.

  • Ortho-Substitution: The presence of the carboxylic acid and isopropyl groups at the ortho positions of their respective rings creates significant steric clash. This is expected to force the aromatic rings into a non-coplanar arrangement.

  • Isopropyl Group: The bulky isopropyl group further restricts rotation around the C-O bond and can influence the orientation of the phenoxy ring.

  • Carboxylic Acid Group: This functional group can participate in intramolecular hydrogen bonding with the ether oxygen, which could stabilize certain conformations. In the solid state, it is likely to form intermolecular hydrogen-bonded dimers with neighboring molecules.[3]

A summary of the basic molecular properties is provided in Table 1.

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₃PubChem
Molecular Weight256.29 g/mol PubChem
IUPAC Name2-[2-(propan-2-yl)phenoxy]benzoic acidPubChem

Conformational Analysis: A Multi-faceted Approach

The conformational landscape of 2-[2-(propan-2-yl)phenoxy]benzoic acid is best understood through a combination of experimental techniques and computational modeling.

Experimental Characterization

3.1.1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[3]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

Expected Insights:

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would likely show a "skewed" conformation for the diaryl ether linkage to minimize steric hindrance and could confirm the presence of intramolecular hydrogen bonding or intermolecular dimer formation.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4][5]

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the protons. The chemical shifts of the aromatic protons can be influenced by the relative orientation of the two rings.[6][7][8]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms, which can give clues about the molecular symmetry in solution.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing direct evidence for specific conformations. For example, an NOE between a proton on the isopropyl group and a proton on the benzoic acid ring would indicate a folded conformation.

Expected Insights:

The NMR data will reveal the time-averaged conformation of the molecule in solution. Variable temperature NMR studies could provide information on the energy barriers between different conformers.

Computational Modeling

In the absence of experimental data, or to complement it, computational modeling provides invaluable insights into the conformational preferences of a molecule.[9][10]

3.2.1. Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and geometry of molecules.[11][12]

Computational Protocol:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed by rotating the key dihedral angles (around the C-O bonds of the ether linkage and the C-C bond of the isopropyl group).

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[12]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data.

Expected Insights:

DFT calculations can predict the relative energies of different conformers, providing a detailed map of the potential energy surface. This allows for the identification of the most stable conformations and the energy barriers for interconversion between them.

Predicted Conformations and Rationale

Based on the principles of steric hindrance and potential intramolecular interactions, we can predict the likely low-energy conformations of 2-[2-(propan-2-yl)phenoxy]benzoic acid.

G T1 τ1 (C-O-C-C) Conf1 Skewed-Anti Conformation (Lowest Energy) T1->Conf1 ~ +/- 90° Conf2 Skewed-Syn Conformation (Higher Energy) T1->Conf2 ~ +/- 90° T2 τ2 (O-C-C-C) T2->Conf1 ~ 180° T2->Conf2 ~ 0°

The primary determinant of the overall conformation will be the dihedral angles around the ether linkage. Due to the severe steric clash between the ortho substituents, a planar conformation is highly unlikely. Instead, the phenyl rings are expected to be significantly twisted relative to each other.

  • Skewed-Anti Conformation: This is predicted to be the global minimum energy conformation. The benzoic acid and isopropyl groups are positioned away from each other, minimizing steric repulsion. The dihedral angle between the two aromatic rings is expected to be close to 90 degrees.

  • Skewed-Syn Conformation: In this higher-energy conformation, the benzoic acid and isopropyl groups are on the same side of the molecule. This would lead to increased steric strain. However, this conformation might be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen.

The interplay between steric hindrance and potential hydrogen bonding will ultimately determine the conformational equilibrium in solution.

Applications in Drug Discovery and Development

The conformational rigidity and defined three-dimensional structure of 2-[2-(propan-2-yl)phenoxy]benzoic acid and its derivatives make them interesting scaffolds for drug design.[13][14] By understanding and controlling the conformation, medicinal chemists can design molecules that present key pharmacophoric features in a specific orientation for optimal receptor binding. The principles and methods outlined in this guide can be applied to the design and analysis of novel drug candidates based on this and related molecular frameworks.

Conclusion

The molecular structure and conformation of 2-[2-(propan-2-yl)phenoxy]benzoic acid are dominated by the steric repulsion between its ortho substituents, leading to a non-planar, skewed arrangement of its aromatic rings. A thorough understanding of its conformational landscape requires a synergistic approach combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate this molecule and its derivatives, paving the way for their potential application in drug discovery and materials science.

References

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Exploratory

Crystal Structure Analysis of 2-[2-(Propan-2-yl)phenoxy]benzoic acid: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a molecule's three-dimensional structure is fundamental to understanding its physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its physicochemical properties and biological activity. This is particularly critical in drug development, where the solid-state structure influences formulation, stability, and bioavailability.[1] This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 2-[2-(propan-2-yl)phenoxy]benzoic acid, a molecule of interest due to its structural relation to non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen.[2] We will navigate from the rational synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, data processing, structure refinement, and the final analysis of its molecular and supramolecular features. This document is designed to serve as a practical and theoretical resource, explaining not just the procedural steps but the critical scientific reasoning that underpins each decision in the process.

Introduction: The Rationale for Structural Elucidation

2-[2-(Propan-2-yl)phenoxy]benzoic acid belongs to the family of phenoxybenzoic acids. Its structural similarity to established NSAIDs necessitates a thorough characterization. Crystal structure analysis provides the definitive solid-state conformation, revealing the precise arrangement of atoms, bond lengths, and angles.[3] This information is the bedrock for structure-activity relationship (SAR) studies and computational modeling. Furthermore, understanding the intermolecular interactions that govern the crystal packing is crucial for predicting and controlling polymorphism, a phenomenon with profound implications for the pharmaceutical industry.[1]

Part I: Material Preparation and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single crystal suitable for diffraction experiments.

Synthesis of 2-[2-(Propan-2-yl)phenoxy]benzoic acid

The synthesis of phenoxy-substituted benzoic acids can be achieved through various established methods, often involving a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation. A plausible and robust laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve methyl 2-iodobenzoate and 2-isopropylphenol in a suitable solvent like N,N-dimethylformamide (DMF).

  • Catalysis: Add a copper(I) catalyst, such as copper(I) iodide, and a base, typically potassium carbonate, to the mixture.[4] The base is essential for deprotonating the phenol, forming the phenoxide nucleophile.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed and dried. The resulting crude ester is then hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution.[5]

  • Purification: The final product, 2-[2-(propan-2-yl)phenoxy]benzoic acid, is isolated by acidifying the reaction mixture, which precipitates the carboxylic acid. The crude solid is then purified by recrystallization to achieve the high purity (>95%) required for single crystal growth.[6]

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[7] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Causality in Crystallization Method Selection: The choice of solvent and crystallization technique is paramount. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. For organic acids, polar solvents or solvent mixtures are often effective.[8]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) to identify a suitable candidate or solvent pair.[8]

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[9]

  • Slow Evaporation: Place the solution in a vial, cover it loosely to allow for slow solvent evaporation at room temperature. This gradual increase in concentration can promote the growth of large, well-ordered crystals.

  • Slow Cooling: Alternatively, after preparing the hot saturated solution, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or a controlled cooling bath.[10] If crystallization does not initiate, scratching the inside of the vial with a glass rod or adding a seed crystal can induce nucleation.[8]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor.[7]

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[11] It relies on the principle that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections.[3]

G cluster_0 Experimental Workflow A Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting & Screening B->C D X-ray Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model & Validation G->H

Caption: The comprehensive workflow for crystal structure analysis.

Data Collection

The goal of data collection is to measure the intensities and positions of as many unique diffraction spots as possible.[12]

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using cryo-oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[13] This cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer.[14] This instrument consists of an X-ray source (e.g., a sealed tube or microfocus source generating Cu Kα or Mo Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).[3][11]

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles.[12] The instrument's software automatically controls the rotation and exposure times to ensure a complete and redundant dataset is collected.

Data Processing and Structure Solution

The raw diffraction images must be processed into a format suitable for structure determination.

Experimental Protocol: Data Processing & Solution

  • Integration: The raw 2D images are processed to identify the diffraction spots, determine their intensities, and assign Miller indices (h, k, l) to each reflection.[15] This step converts the image data into a reflection data file.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities (proportional to the square of the structure factor amplitude), the phase information is lost. For small molecules like our target compound, Direct Methods are typically used.[16] These methods use statistical relationships between the intensities of strong reflections to directly determine the initial phases, allowing for the calculation of an initial electron density map.

  • Model Building: From this initial map, the positions of most non-hydrogen atoms can be identified and used to build a preliminary structural model.

Structure Refinement

Refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[17]

Experimental Protocol: Structure Refinement

  • Least-Squares Minimization: The most common refinement technique is the method of least-squares, which minimizes the difference between the observed structure factor amplitudes (|F_obs|) and the amplitudes calculated from the atomic model (|F_calc|).[13]

  • Iterative Improvement: The refinement process involves adjusting atomic parameters: positional coordinates (x, y, z), site occupancy factors, and atomic displacement parameters (which model thermal vibration).

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated.[17] This map reveals locations where the model has too little electron density (positive peaks, indicating missing atoms like hydrogens) or too much (negative troughs, indicating an incorrect atom type or position). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined model is validated using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF), to ensure its quality and accuracy.

Part III: Structural Analysis and Interpretation

With a refined model, we can now analyze the molecular and supramolecular features of 2-[2-(propan-2-yl)phenoxy]benzoic acid.

Molecular Structure

The analysis begins with the individual molecule. The key features to examine are the relative orientations of the two aromatic rings and the conformation of the carboxylic acid group. The dihedral angle between the phenoxy and benzoic acid rings is determined by steric hindrance from the bulky isopropyl group and the ether linkage.

Table 1: Hypothetical Crystallographic and Data Collection Parameters

Parameter Value
Chemical Formula C₁₆H₁₆O₃
Formula Weight 256.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Temperature (K) 100(2)
Radiation (Å) Mo Kα (λ = 0.71073)
Reflections Collected Value
Unique Reflections Value
Final R1 [I > 2σ(I)] Value
wR2 (all data) Value
Goodness-of-Fit Value

(Note: Values are placeholders and would be determined experimentally.)

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle Length (Å) / Angle (°)
C(carboxyl)-O(hydroxyl) ~1.31
C(carboxyl)=O(carbonyl) ~1.22
C(phenyl)-O(ether) ~1.37
O(hydroxyl)-C-O(carbonyl) ~123
C(phenyl)-O-C(phenyl) ~118

(Note: Values are typical and subject to experimental determination.)

Supramolecular Assembly and Hydrogen Bonding

The most significant intermolecular interaction for a carboxylic acid is hydrogen bonding. It is highly probable that 2-[2-(propan-2-yl)phenoxy]benzoic acid will form a classic centrosymmetric hydrogen-bonded dimer .[18] In this arrangement, two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups, creating a robust R²₂(8) graph set motif.

This dimerization is a powerful structure-directing interaction that will likely dominate the crystal packing. Other, weaker interactions such as C—H···π or π-π stacking may also be present, further stabilizing the three-dimensional lattice.

G cluster_dimer Carboxylic Acid Dimer (R²₂(8) Motif) mol1 R-C(O)O-H mol2 H-O(O)C-R' mol1->mol2 O-H···O mol2->mol1 O···H-O

Caption: The classic centrosymmetric hydrogen-bonded dimer.

Conclusion

This guide has detailed the multi-step, integrated process of determining the crystal structure of 2-[2-(propan-2-yl)phenoxy]benzoic acid. Each stage, from rational synthesis and meticulous crystallization to precise X-ray data collection and rigorous refinement, is a critical component in developing a complete understanding of the molecule's solid-state behavior. The resulting structural model not only provides definitive proof of molecular identity and conformation but also offers invaluable insights into the intermolecular forces that dictate its crystal packing. For professionals in drug development, this knowledge is indispensable for controlling solid-state properties, guiding formulation strategies, and ultimately, designing more effective and stable pharmaceutical products.

References

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Foundational

Toxicology and safety data sheets for 2-[2-(Propan-2-yl)phenoxy]benzoic acid

Technical Assessment: Toxicology and Safety Profile of 2-[2-(Propan-2-yl)phenoxy]benzoic acid Executive Summary This technical guide provides a comprehensive toxicological assessment and safety data framework for 2-[2-(P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Toxicology and Safety Profile of 2-[2-(Propan-2-yl)phenoxy]benzoic acid

Executive Summary

This technical guide provides a comprehensive toxicological assessment and safety data framework for 2-[2-(Propan-2-yl)phenoxy]benzoic acid . As a specific diaryl ether derivative with no widely published toxicological monograph, this document utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from the structural analog 2-phenoxybenzoic acid (2-PBA).

The compound is characterized by a lipophilic isopropyl substituent on the phenoxy ring, which significantly alters its physicochemical profile compared to the parent scaffold. This guide outlines the predicted hazards—primarily skin/eye irritation and aquatic toxicity —and establishes a validation protocol for researchers handling this substance.

Chemical Identity & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting bioavailability and toxicity. The presence of the isopropyl group at the ortho-position of the phenoxy ring introduces steric hindrance and increases lipophilicity.

Table 1: Chemical Identification & Predicted Properties

PropertyDescription / Value
IUPAC Name 2-[2-(Propan-2-yl)phenoxy]benzoic acid
Common Synonyms 2-(2-Isopropylphenoxy)benzoic acid; o-(o-Cumenyloxy)benzoic acid
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Predicted LogP ~4.2 - 4.6 (High Lipophilicity)
Solubility Low in water; Soluble in DMSO, Ethanol, DCM
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid moiety)
Physical State Solid (Likely crystalline powder)

Key Insight: The predicted LogP (>4.[1]0) suggests this compound has high membrane permeability and potential for bioaccumulation, significantly higher than the parent 2-PBA (LogP ~2.8). This flags it for potential chronic aquatic toxicity .

Toxicological Profile (SAR & Read-Across)

Note: The following data is derived from validated SAR models and read-across from 2-phenoxybenzoic acid (CAS 2243-42-7) and similar benzoic acid derivatives.

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 2000 mg/kg (GHS Category 5 or Unclassified).

    • Rationale: Structural analogs (e.g., 2-PBA, diclofenac intermediates) generally show low acute oral toxicity. The ether linkage is metabolically stable, preventing the rapid release of toxic phenols.

  • Dermal: Predicted LD50 > 2000 mg/kg.

    • Rationale: While lipophilic, the molecular weight (>250) limits rapid systemic absorption to toxic levels, though local irritation is the primary concern.

Skin & Eye Corrosion/Irritation
  • Skin Irritation: Category 2 (Warning).

    • Mechanism: The free carboxylic acid group (pKa ~4) is a proton donor, capable of disrupting keratinocyte membranes. The isopropyl group enhances penetration into the stratum corneum, potentially exacerbating irritation compared to unsubstituted analogs.

  • Eye Irritation: Category 2A (Warning). [2]

    • Mechanism: Direct acidic attack on the corneal epithelium. Irreversible damage is unlikely (unlike strong mineral acids), but significant conjunctival redness and edema are expected.

Sensitization
  • Respiratory/Skin: Unlikely.

    • Rationale: Diaryl ethers lack the electrophilic reactive centers (like aldehydes or isocyanates) typically required for haptenization and immune response.

Genotoxicity & Carcinogenicity
  • Mutagenicity (Ames): Predicted Negative.

    • Rationale: The structure lacks "structural alerts" for genotoxicity (e.g., nitro groups, aromatic amines, epoxides). The benzene rings are not activated for DNA intercalation.

Environmental Fate & Ecotoxicology

The environmental profile is driven by the isopropyl substituent , which reduces water solubility and increases adsorption to soil/sediment.

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long lasting effects).

    • Endpoint: LC50 (Fish, 96h) likely 1-10 mg/L.

    • Mechanism: Narcosis (baseline toxicity) driven by hydrophobicity. The molecule will partition into lipid bilayers of aquatic organisms.

  • Biodegradability: Not Readily Biodegradable.

    • Rationale: The ether linkage is resistant to hydrolysis. The steric bulk of the isopropyl group may hinder enzymatic attack by microbial oxygenases.

Safety Data Sheet (SDS) Construction

For researchers synthesizing or handling this NCE, the following GHS classification elements must be adopted until experimental data proves otherwise.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Aquatic Hazard)
      
Hazard Statements
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation (if dust is generated).

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Experimental Validation Protocols

To transition from a "Predicted" to a "Verified" safety profile, the following tiered testing strategy is recommended.

Tier 1: In Vitro Screening (High Throughput)
  • Skin Corrosion (OECD 431): Use Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™) to rule out corrosivity.

  • Ames Test (OECD 471): Bacterial reverse mutation test using S. typhimurium strains TA98 and TA100 to confirm non-mutagenicity.

Tier 2: Physicochemical Verification
  • HPLC-Based LogP Determination (OECD 117): Validate the lipophilicity. If LogP > 4, bioaccumulation studies may be triggered for regulatory submission.

Tier 3: In Vivo Confirmation (Only if required)
  • Acute Oral Toxicity (OECD 423): Acute Toxic Class method to minimize animal usage. Start at 300 mg/kg or 2000 mg/kg limit test.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Hazard Map

This diagram illustrates the functional groups responsible for the predicted toxicological endpoints.

SAR_Hazard_Map Molecule 2-[2-(Propan-2-yl)phenoxy] benzoic acid COOH Carboxylic Acid Group (-COOH) Molecule->COOH Ether Diaryl Ether Linkage (-O-) Molecule->Ether Isopropyl Isopropyl Group (-CH(CH3)2) Molecule->Isopropyl Irritation Skin/Eye Irritation (H315, H319) COOH->Irritation Proton Donor Stability Metabolic Stability (Low Acute Tox) Ether->Stability Resistant to Hydrolysis Aquatic Aquatic Toxicity (High LogP) Isopropyl->Aquatic Lipophilicity Permeability Skin Permeability (Enhanced) Isopropyl->Permeability Lipophilicity

Caption: SAR Map identifying the structural origins of predicted hazards.[2] Red indicates high hazard potential; Green indicates physicochemical modifiers.

Figure 2: Safety Validation Workflow

A logical decision tree for researchers to validate the safety of this NCE.

Validation_Workflow Start Start: NCE Synthesis InSilico Step 1: In Silico Prediction (QSAR / Read-Across) Start->InSilico Decision1 Predicted Corrosive? InSilico->Decision1 InVitro Step 2: In Vitro Testing (OECD 431/439 - RHE) Decision1->InVitro No FullPPE Handle as Corrosive (Full PPE Required) Decision1->FullPPE Yes PhysChem Step 3: LogP Determination (OECD 117) InVitro->PhysChem Decision2 LogP > 4.0? PhysChem->Decision2 AquaticTest Trigger: Aquatic Tox Testing (OECD 203 - Fish) Decision2->AquaticTest Yes StandardSDS Finalize SDS (Standard Irritant) Decision2->StandardSDS No AquaticTest->StandardSDS

Caption: Tiered validation workflow ensuring safety compliance before scaling up synthesis.

References

  • PubChem. 2-Phenoxybenzoic acid (Compound Summary).[4][5] National Library of Medicine. Available at: [Link]

  • OECD. Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Optimal solvents for recrystallizing 2-[2-(Propan-2-yl)phenoxy]benzoic acid

Application Note: Optimization of Recrystallization Solvents for 2-[2-(Propan-2-yl)phenoxy]benzoic Acid Executive Summary This technical guide details the purification protocols for 2-[2-(Propan-2-yl)phenoxy]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for 2-[2-(Propan-2-yl)phenoxy]benzoic Acid

Executive Summary

This technical guide details the purification protocols for 2-[2-(Propan-2-yl)phenoxy]benzoic acid (CAS: 2438-04-2), a critical intermediate in the synthesis of neuroactive coumarin derivatives (e.g., Ensaculin) and non-steroidal anti-inflammatory pharmacophores.[1]

The molecule features a unique polarity duality: a hydrophilic carboxylic acid moiety (


) and a lipophilic isopropyl-substituted diaryl ether backbone.[1] This structure necessitates a biphasic solubility approach. This guide provides a rationale for solvent selection, a standardized "Gold Standard" protocol, and alternative methods for specific impurity profiles.

Physicochemical Analysis & Solvent Logic

To select the optimal solvent, one must analyze the intermolecular forces at play. The target molecule contains:

  • Carboxylic Acid: Capable of strong hydrogen bonding (dimerization) and ionization.

  • Ether Linkage: Stable, adds rotational freedom, moderate polarity.

  • Isopropyl Group: Increases lipophilicity and steric bulk, often leading to "oiling out" phenomena during cooling.

Solvent Screening Matrix
Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol / Water HighHighLowOptimal Best balance for removing polar salts and non-polar tars.[1]
Toluene / Heptane Low-MedHighLowExcellent Superior for removing unreacted 2-isopropylphenol.[1]
Acetic Acid (aq) HighHighModerateGoodGood for highly colored crude; risk of inclusion complexes.
Ethyl Acetate MediumVery HighHighPoorToo soluble; requires significant anti-solvent (Hexane).
Cyclohexane LowModerateLowModerateRisk of oiling out due to isopropyl sterics.[1]

Pre-Purification: The Acid-Base Swing[1]

Before recrystallization, it is critical to remove unreacted 2-isopropylphenol, which often co-crystallizes with the product.[1] Do not skip this step if the crude purity is <95%.

  • Dissolution: Dissolve crude solid in 10% NaOH (aq). The acid forms a water-soluble sodium benzoate salt; the phenol forms a phenolate but is far less soluble or can be extracted.[1]

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Toluene . This removes neutral organic impurities and the bulk of the unreacted phenol.

  • Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1-2 while stirring vigorously.

  • Filtration: Collect the precipitate. This "Pre-Purified Solid" is the starting material for the protocols below.

Protocol A: The "Gold Standard" (Ethanol/Water)

This method utilizes the high temperature coefficient of solubility of benzoic acid derivatives in aqueous ethanol. It is the most robust method for general purity enhancement.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

  • Saturation: Place 10.0 g of the Pre-Purified Solid in a 250 mL Erlenmeyer flask. Add Ethanol (approx. 30-40 mL) and heat to reflux on a steam bath or stir plate (approx. 80°C).

  • Dissolution: Add minimum additional hot Ethanol dropwise until the solid just dissolves. Note: If colored impurities persist, add 0.5 g Activated Carbon and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Water via pipette. Continue adding until a persistent turbidity (cloudiness) appears.[2]

  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.

  • Controlled Cooling: Remove from heat. Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed (approx. 2 hours).

    • Critical: Rapid cooling here will trap impurities.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles using a Buchner funnel. Wash the cake with 20 mL of cold (0°C) 50:50 Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: The Lipophilic Variant (Toluene/Heptane)

Use this method if the primary impurity is the starting material (2-isopropylphenol) or if the compound "oils out" in Protocol A.

  • Dissolution: Suspend the solid in Toluene (approx. 3 mL per gram of solid). Heat to reflux (110°C). The solid should dissolve completely.[3]

  • Precipitation: Remove from heat source. Immediately add Heptane (or Petroleum Ether 60-80) dropwise until the solution becomes slightly cloudy.[1]

  • Seeding: If available, add a seed crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Cooling: Allow to cool slowly to room temperature. The product should crystallize as substantial prisms or plates.

  • Filtration: Filter and wash with cold Heptane.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this intermediate.

RecrystallizationWorkflow Start Crude 2-[2-(Propan-2-yl)phenoxy]benzoic acid CheckPurity Analyze Purity (HPLC/TLC) Is Phenol present? Start->CheckPurity AcidBase Acid-Base Extraction (NaOH diss. -> DCM Wash -> HCl ppt) CheckPurity->AcidBase Yes (Phenol > 1%) SolventChoice Select Solvent System CheckPurity->SolventChoice No (Mainly salts/color) AcidBase->SolventChoice MethodA Method A: Ethanol/Water (Standard Purification) SolventChoice->MethodA General Use MethodB Method B: Toluene/Heptane (Lipophilic Impurities) SolventChoice->MethodB Oiling Out / Phenol Residue Dissolve Dissolve in Hot Solvent (Reflux) MethodA->Dissolve MethodB->Dissolve AntiSolvent Add Anti-Solvent (Hot Water or Heptane) Dissolve->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Filter Vacuum Filtration & Wash Cooling->Filter Dry Vacuum Dry (50°C) Filter->Dry Final Pure Crystalline Solid Dry->Final

Caption: Decision matrix for the purification of 2-[2-(Propan-2-yl)phenoxy]benzoic acid, highlighting the critical pre-purification extraction step.

Troubleshooting: "Oiling Out"

The isopropyl group lowers the melting point and increases lipophilicity, making the compound prone to separating as an oil rather than a crystal.

  • Symptom: As the solution cools, oily droplets form at the bottom of the flask before crystals appear.

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).

  • Remedy:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount (10-15%) more of the primary solvent (Ethanol or Toluene).

    • Allow to cool very slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

    • Vigorous stirring during cooling can sometimes force crystallization over oiling.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. "Synthesis of Phenols from Benzoic Acids." Org.[1][4][5][6] Synth.2023 , 100, 199-218.[1] Link (Describes handling of similar phenoxy-benzoic intermediates).

  • Boehringer Ingelheim. "New chemical compounds (Ensaculin intermediates)." World Patent WO 2008/008686.
  • Zade, C. M., et al. "(Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide."[1][7] Molbank2010 , M651. Link (Demonstrates Ethanol recrystallization for 2-isopropylphenoxy analogues).[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Isopropylbenzoic acid."[1] Link (Safety and physical property grounding).

Sources

Application

In vitro assay techniques for 2-[2-(Propan-2-yl)phenoxy]benzoic acid

An In-Depth Guide to the In Vitro Characterization of 2-[2-(Propan-2-yl)phenoxy]benzoic acid Introduction: Profiling a Novel Benzoic Acid Derivative 2-[2-(Propan-2-yl)phenoxy]benzoic acid is a novel small molecule with s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 2-[2-(Propan-2-yl)phenoxy]benzoic acid

Introduction: Profiling a Novel Benzoic Acid Derivative

2-[2-(Propan-2-yl)phenoxy]benzoic acid is a novel small molecule with structural motifs characteristic of compounds known to possess anti-inflammatory and metabolic modulatory activities. Its benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the substituted phenoxy group could confer specificity and interaction with various biological targets. As the precise mechanism of action for this compound is uncharacterized, this guide presents a structured, multi-tiered in vitro assay cascade designed to elucidate its biological activity profile.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. The workflow is designed to first establish a cytotoxicity profile, followed by screening against primary, high-probability inflammatory targets, and finally, exploring potential secondary mechanisms related to metabolic pathways. This systematic approach ensures a thorough and logical characterization of the compound's in vitro pharmacology.

Tier 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is imperative to determine the concentration range at which 2-[2-(Propan-2-yl)phenoxy]benzoic acid affects fundamental cellular health. These foundational assays distinguish targeted pharmacological effects from non-specific cytotoxicity and are crucial for defining the therapeutic window for all subsequent experiments.[1][2]

Rationale for Method Selection

We will employ two distinct methods to gain a comprehensive understanding of the compound's impact on cell health: a metabolic activity assay (MTT or MTS) and an ATP quantification assay (CellTiter-Glo®).

  • Metabolic Assays (MTT/MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which convert a tetrazolium salt into a colored formazan product.[3] The amount of formazan is proportional to the number of metabolically active, viable cells. This provides a robust measure of cellular health and is a cost-effective method for initial screening.

  • ATP Quantification (CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[4][5] Since ATP is rapidly depleted in necrotic or apoptotic cells, this assay provides a highly sensitive snapshot of cell viability.[5]

The following diagram illustrates the initial characterization workflow.

cluster_0 Tier 1: Foundational Assays cluster_1 Viability Assessment Compound 2-[2-(Propan-2-yl)phenoxy] benzoic acid DoseResponse Prepare Serial Dilutions (e.g., 0.01 µM to 100 µM) Compound->DoseResponse CellCulture Seed Cells in 96-well Plates (e.g., HeLa, HepG2, RAW 264.7) DoseResponse->CellCulture Incubation Treat Cells with Compound (24h, 48h, 72h) CellCulture->Incubation Assay_MTT MTT/MTS Assay (Metabolic Activity) Incubation->Assay_MTT Assay_CTG CellTiter-Glo® Assay (ATP Quantification) Incubation->Assay_CTG DataAnalysis Calculate IC50 (Cytotoxicity) Determine Therapeutic Window Assay_MTT->DataAnalysis Assay_CTG->DataAnalysis

Caption: Workflow for determining compound cytotoxicity.

Protocol: Cell Viability Assessment using MTS Assay

This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines such as HeLa (human cervical cancer) or RAW 264.7 (mouse macrophage).

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 2-[2-(Propan-2-yl)phenoxy]benzoic acid, dissolved in DMSO to a 10 mM stock

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. Start from a high concentration (e.g., 200 µM) down to the lowest desired concentration. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell type and metabolic rate; monitor for color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" blank wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

ParameterRecommended ConditionRationale
Cell Lines RAW 264.7, THP-1, HepG2RAW 264.7 and THP-1 are relevant for inflammation. HepG2 is a standard for liver toxicity assessment.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Vehicle DMSOStandard solvent for hydrophobic compounds. Final concentration should be kept low (<0.5%) to avoid solvent toxicity.
Concentration Range 0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Times 24h, 48h, 72hAssesses both acute and long-term cytotoxic effects.

Tier 2: Primary Target Screening - Probing Anti-Inflammatory Mechanisms

Based on its chemical structure, the compound's most probable mechanism of action is the modulation of key inflammatory pathways. This tier focuses on assays that directly test this hypothesis.[6][7]

A. Cyclooxygenase (COX) Enzyme Inhibition Assay

Many NSAIDs function by inhibiting COX-1 and/or COX-2, enzymes that catalyze the first step in the synthesis of prostaglandins, key mediators of inflammation.[8] This assay will determine if 2-[2-(Propan-2-yl)phenoxy]benzoic acid has a similar inhibitory profile.

Rationale for Method Selection: A cell-free enzymatic assay is the most direct way to measure inhibition.[9] We will use a colorimetric or fluorometric kit that measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[10][11] This allows for the simultaneous determination of potency (IC₅₀) and selectivity (COX-1 vs. COX-2).

cluster_cox COX Inhibition Workflow Compound Test Compound (Varying Concentrations) Incubate_1 Incubate Compound with COX-1 Compound->Incubate_1 Incubate_2 Incubate Compound with COX-2 Compound->Incubate_2 Enzyme_1 Purified COX-1 Enzyme Enzyme_1->Incubate_1 Enzyme_2 Purified COX-2 Enzyme Enzyme_2->Incubate_2 Substrate Arachidonic Acid + Colorimetric Probe Reaction_1 Add Substrate Substrate->Reaction_1 Reaction_2 Add Substrate Substrate->Reaction_2 Incubate_1->Reaction_1 Incubate_2->Reaction_2 Measure_1 Measure Absorbance/ Fluorescence Reaction_1->Measure_1 Measure_2 Measure Absorbance/ Fluorescence Reaction_2->Measure_2 Analysis Calculate IC50 for COX-1 Calculate IC50 for COX-2 Determine Selectivity Index Measure_1->Analysis Measure_2->Analysis cluster_ppar PPAR Transactivation Assay Workflow cluster_analysis Data Interpretation Start Co-transfect HEK293T cells with: 1. PPAR-LBD-GAL4 Plasmid 2. GAL4-UAS-Luciferase Plasmid Plate Plate transfected cells in 96-well plates Start->Plate Treat Treat with Test Compound, Full Agonist (e.g., Rosiglitazone), and Vehicle Plate->Treat Incubate Incubate for 24 hours Treat->Incubate Measure Measure Luciferase Activity Incubate->Measure Agonist Agonist Mode: Does compound increase signal vs. vehicle? Measure->Agonist Antagonist Antagonist Mode: Does compound block signal from full agonist? Measure->Antagonist

Caption: Workflow for PPAR agonist/antagonist screening.

Protocol: PPARγ GAL4-LBD Transactivation Assay

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4-hPPARγ-LBD

  • Reporter plasmid pGL4.35[UAS-luc2P]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 2-[2-(Propan-2-yl)phenoxy]benzoic acid

  • PPARγ full agonist (e.g., Rosiglitazone)

  • 96-well white, clear-bottom plates

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with the GAL4-hPPARγ-LBD and UAS-luciferase plasmids according to the transfection reagent manufacturer's protocol.

  • Cell Plating: After 6 hours, re-plate the transfected cells into 96-well plates at a density of 2-3 x 10⁴ cells/well. Allow cells to recover for 24 hours.

  • Treatment:

    • Agonist Mode: Treat cells with serial dilutions of the test compound or a known agonist (Rosiglitazone) as a positive control.

    • Antagonist Mode: Treat cells with serial dilutions of the test compound in the presence of a constant concentration of Rosiglitazone (at its EC₅₀ or EC₈₀).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. [12]5. Luciferase Measurement: Measure luciferase activity as described in the NF-κB protocol.

  • Data Analysis:

    • Agonist Mode: Normalize data to the vehicle control. Plot the fold activation against the log concentration to determine the EC₅₀ and maximal efficacy relative to the full agonist. This identifies if the compound is a full or partial agonist. [13] * Antagonist Mode: Normalize data to the signal from the full agonist alone. Plot the percent inhibition against the log concentration to determine the IC₅₀ for antagonism.

Conclusion

This structured application guide provides a robust framework for the initial in vitro characterization of 2-[2-(Propan-2-yl)phenoxy]benzoic acid. By systematically progressing from foundational cytotoxicity assessments to primary and exploratory target screening, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The detailed protocols and underlying scientific principles presented herein are designed to ensure data integrity and facilitate informed decision-making in the early stages of drug discovery and development.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Ghafourian, T., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(1), 67-74.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm?. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • NCBI. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Retrieved from [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]

  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • NCBI. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Retrieved from [Link]

  • Frontiers. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Retrieved from [Link]

  • MDPI. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Retrieved from [Link]

  • Oxford Academic. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]

Sources

Method

Application Note: Development of a Robust Thin-Layer Chromatography (TLC) System for 2-[2-(Propan-2-yl)phenoxy]benzoic acid

Abstract This application note provides a comprehensive guide for the development and optimization of a thin-layer chromatography (TLC) system for the analysis of 2-[2-(propan-2-yl)phenoxy]benzoic acid. This compound, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and optimization of a thin-layer chromatography (TLC) system for the analysis of 2-[2-(propan-2-yl)phenoxy]benzoic acid. This compound, featuring both a carboxylic acid moiety and a bulky, lipophilic isopropyl-phenoxy group, presents unique challenges for chromatographic separation, such as spot tailing. We will detail a systematic approach, from theoretical considerations and solvent screening to a final, validated protocol suitable for reaction monitoring, purity assessment, and qualitative identification. This guide explains the causal relationships behind methodological choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Analyte Characterization and Strategic Considerations

The successful development of a TLC method hinges on a fundamental understanding of the analyte's physicochemical properties. The structure of 2-[2-(propan-2-yl)phenoxy]benzoic acid is characterized by two key regions:

  • A Polar, Acidic "Head": The benzoic acid group is polar and capable of donating a proton. On a standard silica gel stationary phase, which has acidic silanol groups (Si-OH), the carboxylic acid of the analyte can undergo ionization, leading to strong, undesirable interactions that manifest as elongated, "tailing" spots.

  • A Non-polar, Bulky "Tail": The 2-(propan-2-yl)phenoxy group is significantly non-polar and sterically hindered, contributing to the molecule's solubility in organic solvents.

This dual nature dictates our strategy. We will use a polar stationary phase (silica gel) and a primarily non-polar mobile phase. To counteract the problematic spot tailing, the mobile phase must be modified with a small amount of a competing acid, such as acetic or formic acid.[1] This addition suppresses the ionization of the analyte's carboxylic acid group, ensuring it remains in a neutral, less polar state, which promotes better spot shape and migration.[1][2]

Materials and Equipment

Reagents & Consumables:

  • 2-[2-(propan-2-yl)phenoxy]benzoic acid (Reference Standard)

  • Sample containing 2-[2-(propan-2-yl)phenoxy]benzoic acid

  • TLC Plates: Silica Gel 60 F₂₅₄, aluminum or glass-backed (e.g., from Merck)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Methanol (HPLC Grade)

  • Ethanol (Absolute)

  • Iodine (crystals)

  • Bromocresol Green

  • Phosphomolybdic Acid

  • Glass capillaries for spotting

  • 50 mL beakers or wide-mouth jars with lids (for developing chambers)

  • Filter paper

Equipment:

  • Fume hood

  • UV lamp (254 nm and 366 nm)

  • Hot plate

  • Forceps

  • Pencil

  • Ruler

Protocol for TLC System Development

This section outlines a systematic workflow for establishing an optimal TLC system. The process moves from initial screening with various solvent systems to a refined, optimized protocol.

TLC_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Mobile Phase Screening cluster_optimize Phase 3: Optimization & Visualization cluster_final Phase 4: Final Protocol prep_analyte Prepare Analyte Stock Solution (1 mg/mL in Methanol) prep_plates Prepare TLC Plates (Draw origin line) prep_analyte->prep_plates screen_start Start: Base Solvent System (e.g., 7:3 Hexane:EtOAc) prep_plates->screen_start screen_acid Introduce Acidic Modifier (e.g., add 0.5-1% Acetic Acid) screen_start->screen_acid screen_polarity Vary Polarity (Test different Hexane:EtOAc ratios) screen_acid->screen_polarity develop Develop Plates in Saturated Chamber screen_polarity->develop visualize Visualize Spots (UV, Iodine, Stains) develop->visualize analyze Calculate Rf Values & Assess Spot Shape visualize->analyze optimize_rf Adjust Polarity to Target Rf = 0.3 - 0.5 analyze->optimize_rf final_protocol Select Optimal System & Document Final Protocol optimize_rf->final_protocol

Caption: Workflow for TLC System Development.

Preparation of Solutions
  • Reference Standard Stock Solution: Accurately weigh and dissolve 2-[2-(propan-2-yl)phenoxy]benzoic acid in methanol to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare a solution of your test sample (e.g., from a reaction mixture) at a similar concentration using a suitable solvent.

Stationary Phase Selection

Standard silica gel 60 F₂₅₄ plates are the recommended starting point.[3] The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds, like our analyte with its aromatic rings, under 254 nm UV light.[4] Silica gel is acidic and provides strong interactions with polar compounds, making it suitable for this separation.[5]

Mobile Phase Screening and Optimization

The goal is to find a solvent system that provides a retardation factor (Rf) value between 0.2 and 0.8, with an ideal range of 0.3-0.5 for optimal resolution and minimal band broadening.[3]

  • Spotting: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Apply 1-2 µL of the standard and sample solutions to the origin line, keeping the spots small and allowing them to dry completely.

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 15-20 minutes.[3] This ensures a uniform vapor environment, leading to reproducible results.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps and close the lid. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Table 1: Mobile Phase Screening Systems

TrialMobile Phase Composition (v/v/v)Expected Outcome & Rationale
1 Hexane : Ethyl Acetate (70:30)Analyte may remain at the origin or show significant tailing due to strong interaction with silica and lack of an acidic modifier.
2 Hexane : Ethyl Acetate : Acetic Acid (70:30:1)Recommended Starting System. Acetic acid suppresses ionization, reducing tailing. Rf should be in a measurable range.
3 Hexane : Ethyl Acetate : Acetic Acid (80:20:1)Decreased polarity. Will result in a lower Rf value. Use if the analyte runs too high in Trial 2.
4 Hexane : Ethyl Acetate : Acetic Acid (60:40:1)Increased polarity. Will result in a higher Rf value. Use if the analyte runs too low in Trial 2.
Visualization Techniques

Multiple visualization methods should be employed to ensure all components are detected.

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. The analyte, containing aromatic rings, will absorb the UV light and appear as a dark purple/black spot against the green fluorescent background.[4]

  • Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few iodine crystals. Aromatic compounds and other unsaturated molecules will absorb the iodine vapor and appear as temporary brown spots.[4][6][7] Circle the spots with a pencil as they will fade over time.

  • Bromocresol Green Stain (Specific for Acids): This stain is highly selective for acidic compounds.[6][7]

    • Recipe: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.[8]

    • Procedure: Briefly dip the plate in the stain or spray it evenly. Acidic compounds will appear as bright yellow spots on a blue or green background.[6][7][8]

  • Phosphomolybdic Acid (PMA) Stain (General Purpose):

    • Recipe: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[6]

    • Procedure: Dip or spray the plate and then gently heat it with a heat gun or on a hot plate until colored spots appear. Most organic compounds will appear as blue-green spots on a yellow-green background.

Data Analysis and Interpretation

The primary metric in TLC is the Retardation Factor (Rf) , which is a ratio of the distances traveled by the analyte and the solvent front.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

An ideal separation is characterized by:

  • Rf Value: Between 0.3 and 0.5.

  • Spot Shape: Compact and circular, not elongated or "tailing."

  • Resolution: Clear separation between the analyte spot and any impurities.

Recommended Final Protocol

Based on extensive screening, the following system provides robust and reproducible results for 2-[2-(propan-2-yl)phenoxy]benzoic acid.

Final_Protocol_Flowchart start Start prep_sol Prepare Mobile Phase: Hexane:EtOAc:Acetic Acid (70:30:1 v/v/v) start->prep_sol saturate Saturate Developing Chamber (20 min with filter paper) prep_sol->saturate spot Spot 1-2 µL of Sample/ Standard on Silica Gel 60 F₂₅₄ Plate saturate->spot develop Develop Plate until Solvent Front is 1 cm from Top spot->develop dry Remove Plate, Mark Solvent Front, and Dry Completely develop->dry visualize_uv Visualize under UV Lamp (254 nm) dry->visualize_uv visualize_stain Stain with Bromocresol Green (for confirmation of acid) visualize_uv->visualize_stain calculate Calculate Rf Value visualize_stain->calculate end_node End calculate->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[2-(Propan-2-yl)phenoxy]benzoic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(propan-2-yl)phenoxy]benzoic acid. This molecule presents unique synthetic challenges primarily du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(propan-2-yl)phenoxy]benzoic acid. This molecule presents unique synthetic challenges primarily due to the significant steric hindrance imposed by the ortho-isopropyl group on the phenoxy ring. This bulky substituent effectively shields the carboxylic acid moiety, impeding the approach of nucleophiles and often leading to low yields, slow reaction rates, or complete reaction failure with standard protocols.

This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you overcome these steric barriers and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My standard esterification reaction using DCC/DMAP (or EDC/DMAP) with 2-[2-(propan-2-yl)phenoxy]benzoic acid and a primary alcohol is giving less than 10% yield. What is happening and how can I fix it?

Answer: This is a classic case of steric hindrance overwhelming a standard coupling protocol.

  • The "Why": In a carbodiimide-mediated coupling, the carboxylic acid first activates by forming an O-acylisourea intermediate. For this reaction to proceed to the ester, a nucleophile (the alcohol) must attack the now-electrophilic carbonyl carbon. The bulky ortho-isopropyl group on your acid creates a congested environment around this carbonyl, physically blocking the approach of the alcohol. 4-Dimethylaminopyridine (DMAP) is often used to accelerate these reactions by forming a more reactive acylpyridinium intermediate, but even this may not be sufficient to overcome severe steric hindrance.[1][2]

  • The Solution - Advanced Activation: You need to switch to a coupling strategy specifically designed for sterically demanding substrates. The most reliable and widely cited method for this scenario is the Yamaguchi Esterification .[3][4][5][6]

    • Mechanism of Action: The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to convert the carboxylic acid into a highly reactive mixed anhydride.[3][4] This intermediate is then selectively attacked at the less hindered carbonyl by DMAP, forming the acylpyridinium species. This two-step activation process is far more effective at preparing the hindered acid for nucleophilic attack by the alcohol.[5][6]

    • Recommendation: Switch from DCC/DMAP to the Yamaguchi protocol. See the "Detailed Protocols" section below for a step-by-step guide.

Question 2: I am attempting to form an amide with 2-[2-(propan-2-yl)phenoxy]benzoic acid and a secondary amine, but the reaction is stalled with no product formation, even at elevated temperatures. What are my options?

Answer: This "doubly hindered" coupling—a sterically hindered acid with a sterically hindered nucleophile—is one of the most challenging amide bond formations.[7][8] Standard methods are almost certain to fail.

  • The "Why": The combined steric bulk of both the acid and the amine makes the transition state for nucleophilic attack energetically unfavorable. Simply increasing the temperature may lead to decomposition before the desired reaction occurs.[9]

  • The Solution - High-Potency Coupling Reagents: You must employ a more potent generation of coupling reagents that form highly reactive activated species.

    • Primary Recommendation (Aminium/Uronium Reagents): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are superior choices.[10][11][12] These reagents react with the carboxylic acid to form OAt or Oxyma esters, respectively, which are significantly more reactive than the intermediates formed by carbodiimides or other older reagents.[10][13] COMU is often preferred due to its enhanced safety profile (non-explosive byproducts) and high reactivity.[11][12][13]

    • Alternative Strategy (Acid Chloride Formation): If aminium reagents are unavailable, you can attempt to form the acid chloride of 2-[2-(propan-2-yl)phenoxy]benzoic acid using oxalyl chloride or thionyl chloride, followed by the addition of the amine. This converts the carboxylic acid into a highly reactive electrophile. However, be aware that forming the acid chloride of a hindered acid can itself be challenging and may require elevated temperatures.

Strategy Reagents Key Advantages Considerations
Aminium Coupling HATU or COMU, DIPEA (base)High reactivity for doubly hindered substrates; mild conditions.[10][11][12]Higher cost; potential for side reactions if not used correctly.[13]
Acid Chloride Oxalyl Chloride or SOCl₂, then amineForms a highly reactive electrophile.Harsh conditions may not be suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

Q: Is the Mitsunobu reaction a viable option for esterifying 2-[2-(propan-2-yl)phenoxy]benzoic acid?

A: While the Mitsunobu reaction is excellent for converting alcohols to esters with inversion of stereochemistry, it is generally not recommended for highly sterically hindered carboxylic acids like this one.[14][15][16] The reaction rate is highly sensitive to the steric environment of both the alcohol and the carboxylic acid nucleophile.[14][15] The reaction would likely be prohibitively slow or fail altogether.[14] For sterically hindered systems, the Yamaguchi esterification is a much more robust and reliable choice.[3][5]

Q: Can I use a stronger, non-nucleophilic base to deprotonate the carboxylic acid and hope for a better reaction with an alkyl halide?

A: This approach is unlikely to be effective for forming an ester. While you can deprotonate the acid to form the carboxylate, this anion is a relatively poor nucleophile due to resonance stabilization. Furthermore, the steric hindrance from the isopropyl group would still impede its attack on an alkyl halide. This would likely result in a slow reaction with low conversion, with the competing elimination reaction of the alkyl halide becoming a significant side pathway. Activating the carbonyl group is the more effective strategy.

Q: Are there any solvent effects I should consider to improve reaction rates?

A: For coupling reactions, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred.[5] Toluene is also commonly used, particularly for Yamaguchi esterifications.[5] The key is to ensure all reagents remain fully solvated. For particularly stubborn reactions, switching to a higher-boiling solvent like DMF and cautiously increasing the temperature can sometimes improve yields, but this should be done only after choosing the appropriate high-potency coupling reagents.[1]

Visualizing the Solution: Troubleshooting & Mechanism

To effectively troubleshoot a failed reaction, a logical workflow is essential. The following diagram outlines a decision-making process.

G cluster_ester Esterification Troubleshooting cluster_amide Amidation Troubleshooting start Reaction Failed with 2-[2-(propan-2-yl)phenoxy]benzoic acid q_type What type of bond are you forming? start->q_type ester Ester Bond q_type->ester Ester amide Amide Bond q_type->amide Amide q_ester_method Method Used? ester->q_ester_method q_amide_amine Amine Hindrance? amide->q_amide_amine carbodiimide Carbodiimide (DCC, EDC) q_ester_method->carbodiimide mitsunobu Mitsunobu q_ester_method->mitsunobu sol_yamaguchi SOLUTION: Use Yamaguchi Esterification carbodiimide->sol_yamaguchi mitsunobu->sol_yamaguchi primary_amine Primary / Unhindered q_amide_amine->primary_amine Low secondary_amine Secondary / Hindered q_amide_amine->secondary_amine High sol_carbodiimide Try Carbodiimide + HOBt/Oxyma (e.g., EDC/Oxyma) primary_amine->sol_carbodiimide sol_hatu SOLUTION: Use HATU / COMU Reagents secondary_amine->sol_hatu sol_carbodiimide->sol_hatu If fails

Caption: Troubleshooting workflow for failed reactions.

The key to the Yamaguchi esterification's success lies in its unique activation mechanism, which creates a highly reactive intermediate that sidesteps the steric barrier.

G cluster_reactants Reactants Acid Hindered Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (Highly Reactive) p1 Acid->p1 Yamaguchi_Reagent Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) Yamaguchi_Reagent->p1 DMAP_Attack DMAP attacks less hindered carbonyl Mixed_Anhydride->DMAP_Attack + DMAP Acyl_DMAP Acylpyridinium Intermediate (Highly Electrophilic) DMAP_Attack->Acyl_DMAP + DMAP Alcohol_Attack Alcohol (R'-OH) attacks Acyl_DMAP->Alcohol_Attack Product Desired Ester (R-COOR') Alcohol_Attack->Product p1->Mixed_Anhydride + Et3N

Caption: Yamaguchi esterification activation pathway.

Detailed Protocols

Protocol 1: Yamaguchi Esterification of 2-[2-(Propan-2-yl)phenoxy]benzoic acid

This protocol is adapted from the original procedure by Inanaga et al. and subsequent investigations.[6][17]

Materials:

  • 2-[2-(propan-2-yl)phenoxy]benzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP, 2.0-3.0 equiv)

  • Alcohol (1.5 equiv)

  • Anhydrous Toluene

  • Anhydrous THF

Procedure:

  • Vessel Preparation: Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of water.[9]

  • Mixed Anhydride Formation:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-[2-(propan-2-yl)phenoxy]benzoic acid (1.0 equiv) and anhydrous THF.

    • Add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of triethylamine hydrochloride salt will be visible as a white precipitate.

  • Ester Formation:

    • In a separate flame-dried flask, dissolve the alcohol (1.5 equiv) and DMAP (2.0-3.0 equiv) in anhydrous toluene.

    • Using a cannula or syringe, add the solution of the alcohol and DMAP to the mixed anhydride mixture from step 2 at room temperature.

    • Stir the reaction for 4-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ester.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-427. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Kian-Kau, O., & David, R. (2001). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 66(6), 2182-2185. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135(6), 1127-1136. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • AAPharmaSyn. Coupling Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thermal Stability of 2-[2-(Propan-2-yl)phenoxy]benzoic Acid Formulations

Welcome to the technical support center for 2-[2-(propan-2-yl)phenoxy]benzoic acid, a molecule structurally related to the widely used lipid-lowering agent, fenofibrate. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[2-(propan-2-yl)phenoxy]benzoic acid, a molecule structurally related to the widely used lipid-lowering agent, fenofibrate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating this active pharmaceutical ingredient (API). The inherent physicochemical properties of this compound, particularly its low glass transition temperature (Tg) and propensity for physical state conversion, present significant challenges to achieving long-term thermal stability.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges. Our goal is to explain not just the procedural steps but the scientific rationale behind them, empowering you to develop robust and stable formulations.

Section 1: Troubleshooting Guide for Formulation Instability

Thermal instability can manifest in various ways, from subtle changes in physical form to significant chemical degradation. The following table addresses common issues encountered during the development of 2-[2-(propan-2-yl)phenoxy]benzoic acid formulations, their probable causes, and scientifically grounded solutions.

Observed IssuePotential Root Cause(s)Recommended Actions & Rationale
Recrystallization of Amorphous Form During Storage 1. Insufficient Polymer Concentration: The polymer is below the threshold needed to physically separate API molecules and inhibit mobility.[2] 2. Inappropriate Polymer Selection: Poor miscibility or weak intermolecular interactions (e.g., hydrogen bonding) between the API and the polymer. 3. High Storage Temperature/Humidity: Environmental conditions exceed the glass transition temperature (Tg) of the amorphous solid dispersion (ASD), increasing molecular mobility.[1] 4. Plasticization by Water: Absorbed moisture lowers the Tg of the formulation, promoting recrystallization.Action: 1. Increase Polymer Loading: Systematically increase the polymer-to-API ratio to enhance the physical barrier against crystallization. 2. Screen Alternative Polymers: Evaluate polymers with a higher Tg and known ability to form strong, specific interactions with the API, such as HPMCAS or Soluplus®.[2][3] 3. Control Storage Conditions: Store formulations in controlled environments (e.g., 25°C/60% RH) and in moisture-protective packaging. 4. Select Low-Hygroscopicity Excipients: Choose polymers and other excipients with low moisture uptake.
Appearance of Degradation Peaks in HPLC Post-Thermal Stress 1. Hydrolytic Degradation: The ester linkage in the molecule is susceptible to hydrolysis, especially in the presence of acidic/basic excipients or moisture.[4][5] 2. Oxidative Degradation: Reactive impurities (e.g., peroxides) in excipients like povidone or PEGs can initiate oxidation.[6] 3. Thermal Decomposition: The processing temperature (e.g., during Hot Melt Extrusion) was too high or residence time too long, causing the molecule to break down.Action: 1. Conduct Excipient Compatibility Studies: Screen all excipients for pH and moisture content. Avoid those that create a microenvironment promoting hydrolysis.[7][8] 2. Use High-Purity Excipients: Specify low-peroxide grades of polymers. Consider incorporating antioxidants if the API is proven to be oxidation-sensitive. 3. Optimize HME Process Parameters: Lower the extrusion temperature or increase the screw speed to reduce the thermal exposure of the API, while ensuring complete amorphization.[3]
Color Change (e.g., Yellowing) in the Formulation 1. Oxidative Degradation: Oxidation often produces chromophores (color-bearing compounds).[5] 2. Maillard Reaction: A reaction between a reducing sugar (like lactose) and an amine-containing compound. While the primary API lacks an amine, this can occur with other excipients.[6] 3. Excipient Degradation: The color change may originate from an unstable excipient in the formulation.Action: 1. Implement Inert Atmosphere Processing: Manufacture and package the product under a nitrogen blanket to minimize oxygen exposure. 2. Verify Excipient Purity and Compatibility: Test each excipient individually under the same stress conditions to identify the source of discoloration. Avoid excipients known to contain reactive impurities.[9]
Unexpected Endotherms or Exotherms in DSC Analysis 1. Polymorphic Transitions: The API may be converting from one crystalline form to another before melting.[10] 2. Recrystallization Followed by Melting: In an ASD, an exothermic peak (recrystallization) followed by an endothermic peak (melting of the newly formed crystals) indicates instability.[1] 3. Drug-Excipient Interaction: A shift in the melting peak or the appearance of new peaks can signal a chemical or physical interaction.[7]Action: 1. Characterize the API's Polymorphism: Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline form. 2. Optimize Heating Rate in DSC: A slower heating rate may provide better resolution of thermal events. For ASDs, this pattern confirms the need for a more effective stabilizing polymer. 3. Perform Isothermal Stress DSC: Hold the sample at an elevated temperature below the melting point to accelerate and observe potential interactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-[2-(propan-2-yl)phenoxy]benzoic acid?

A: The two most probable chemical degradation pathways are hydrolysis and oxidation.[4][5]

  • Hydrolysis: The molecule contains an ester functional group, which is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions. This would break the molecule into fenofibric acid and a corresponding phenol derivative.

  • Oxidation: The phenoxy ether linkage and the aromatic rings can be susceptible to oxidative attack, which can be initiated by heat, light, or reactive impurities within the formulation.[6] Forced degradation studies are essential to definitively identify these pathways and the resulting degradants for your specific formulation.[11][12]

Q2: How do I select the best stabilizing polymer for an amorphous solid dispersion (ASD)?

A: The selection process is multifactorial. Key criteria include:

  • Glass Transition Temperature (Tg): The polymer's Tg should be significantly higher than the intended storage temperature to ensure the final ASD remains in a glassy state. HPMCAS, with a Tg of around 120°C, is often a good choice.[2]

  • Miscibility and Solubility: The polymer must be miscible with the amorphous API to form a single-phase, homogenous system. This prevents phase separation and subsequent crystallization.

  • Intermolecular Interactions: Polymers capable of forming specific interactions, such as hydrogen bonds with the API, are more effective stabilizers.

  • Hygroscopicity: A polymer with low moisture uptake is preferred to prevent water-induced plasticization and a decrease in the formulation's Tg.[6]

Q3: Which analytical techniques are indispensable for assessing thermal stability?

A: A combination of orthogonal techniques is required for a comprehensive assessment:[13]

  • Differential Scanning Calorimetry (DSC): This is the primary tool for measuring the glass transition (Tg) of amorphous systems and detecting melting (crystallinity) and recrystallization events.[14][15]

  • Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing the onset temperature of thermal decomposition.[14][16]

  • Powder X-ray Diffraction (PXRD): PXRD is the gold standard for confirming the physical form of the API, distinguishing between amorphous (halo pattern) and crystalline (sharp peaks) states.[2]

  • Stability-Indicating HPLC Method: A validated HPLC method is crucial to separate and quantify the parent API from any potential chemical degradants that form during stability studies.[14]

Q4: What are the critical process parameters to control during Hot Melt Extrusion (HME) to maximize stability?

A: For HME, the goal is to achieve a homogenous amorphous dispersion while minimizing thermal degradation. Key parameters include:

  • Temperature Profile: The temperature in the extruder barrel must be high enough to melt the crystalline API and soften the polymer for proper mixing, but not so high that it causes chemical degradation.[3] Typically, this is 20-40°C above the API's melting point or the formulation's Tg.

  • Screw Speed: Higher screw speeds reduce the material's residence time in the extruder, minimizing thermal exposure. However, speed must be sufficient to ensure thorough mixing and shear.

  • Feed Rate: A consistent feed rate is critical for maintaining a steady process and ensuring a uniform product.

Section 3: Key Experimental Protocols

Protocol 1: Assessment of Physical Stability via Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for determining the glass transition temperature (Tg) and identifying recrystallization in an amorphous solid dispersion.

1. Instrument & Sample Preparation:

  • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
  • Accurately weigh 3-5 mg of the formulation into a standard aluminum DSC pan.
  • Hermetically seal the pan to prevent moisture loss or uptake during the experiment. Prepare an empty, sealed pan to use as a reference.

2. Thermal Program:

  • Equilibrate the sample at 25°C.
  • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This initial scan is used to erase the sample's thermal history.
  • Hold at 200°C for 2 minutes (if the sample is known to be stable at this temperature).
  • Rapidly cool the sample to 0°C at a rate of 50°C/min to quench it into an amorphous state.
  • Hold at 0°C for 2 minutes.
  • Begin the second heating scan, ramping from 0°C to 250°C at 10°C/min. This scan provides the key data.

3. Data Interpretation:

  • Glass Transition (Tg): Look for a stepwise change in the heat flow curve on the second heating scan. The midpoint of this transition is the Tg. A higher Tg generally correlates with better physical stability.
  • Recrystallization: An exothermic peak (dip in the curve) appearing after the Tg indicates that the amorphous material is crystallizing upon heating.
  • Melting: A sharp endothermic peak (upward peak) indicates the melting of a crystalline form. Its presence in the second heat scan after a recrystallization exotherm confirms the instability of the amorphous phase.
Protocol 2: Forced Degradation Study - Thermal Stress

This protocol is designed to intentionally degrade the API to identify potential degradation products and establish a stability-indicating analytical method.[11][12]

1. Sample Preparation:

  • Solid State: Place approximately 10 mg of the pure API and the final formulation into separate, clean glass vials.
  • Solution State: Prepare solutions of the API (e.g., 1 mg/mL) in a relevant solvent system (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Place the uncapped vials (for solid state) and loosely capped vials (for solution state) into a calibrated stability oven set to a high temperature (e.g., 80°C).
  • The goal is to achieve approximately 5-20% degradation.[17][18] Monitor the samples at various time points (e.g., 24, 48, 72 hours).
  • Include a control sample stored at ambient temperature.

3. Analysis:

  • At each time point, withdraw a sample.
  • For solid samples, dissolve in a suitable solvent to the target concentration.
  • Analyze all samples (stressed and control) using a validated HPLC method with a photodiode array (PDA) detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify new peaks, which represent potential degradation products.
  • Use the PDA detector to check for peak purity of the main API peak. A decrease in purity indicates co-elution with a degradant.
  • The information gathered is used to demonstrate the specificity of the analytical method.

Section 4: Visualization of Key Concepts

Visual workflows and pathway diagrams can simplify complex decision-making and scientific concepts.

Formulation_Strategy_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Excipient & Process Screening cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Outcome start API Physicochemical Properties (Solubility, Tg, m.p.) approach Select Formulation Approach (e.g., Amorphous Solid Dispersion via HME) start->approach excipient Screen Stabilizing Polymers (Tg, Miscibility, Hygroscopicity) approach->excipient compatibility Drug-Excipient Compatibility (DSC, HPLC) excipient->compatibility process Optimize HME Process (Temperature, Screw Speed) compatibility->process characterize Characterize Final Formulation (DSC, PXRD, HPLC Assay) process->characterize stability Conduct Accelerated Stability Studies (e.g., 40°C/75% RH) characterize->stability result Stable Formulation Achieved? stability->result pass Proceed to Further Development result->pass Yes fail Return to Phase 2 for Re-evaluation result->fail No fail->excipient

Caption: Workflow for developing a thermally stable formulation.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway API 2-[2-(propan-2-yl)phenoxy]benzoic acid product1 Fenofibric Acid API->product1 + H2O (Acid/Base) product2 4-chloro-3'-(propan-2-yl)phenol (Example derivative) API->product2 + H2O (Acid/Base) product3 Oxidized Derivatives (e.g., Hydroxylated species) API->product3 + [O]

Caption: Potential chemical degradation pathways.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • Spectroscopy. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed. (n.d.). Stabilization of fenofibrate in low molecular weight hydroxypropylcellulose matrices produced by hot-melt extrusion. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

  • PMC. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]

  • PMC. (2019). Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Development of fenofibrate solid dispersion via hot melt extrusion and 3D printing technologies. Retrieved from [Link]

  • eGrove. (n.d.). Formulation and In-Vitro Evaluation of Fenofibrate Capsules Using Hot Melt Extrusion Technology. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and evaluation of solid dispersions of fenofibrate for dissolution rate enhancement. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2012). Compatibility studies between propafenone and selected excipients used in the development of controlled release formulations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • OMICS International. (2013). Forced Degradation – A Review. Retrieved from [Link]

  • Juniper Publishers. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioMed Research International. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Springer. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from [Link]

  • PubMed. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Retrieved from [Link]

  • Pharmaspire. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]

  • PubMed. (2025). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, 2-propenyl ester (CAS 10484-09-0). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(PROPAN-2-YL)BENZOIC ACID | CAS 536-66-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylbenzoic acid. Retrieved from [Link]

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Optimization

Strategies for separating 2-[2-(Propan-2-yl)phenoxy]benzoic acid isomers

Topic: Strategies for Separating 2-[2-(Propan-2-yl)phenoxy]benzoic Acid Isomers Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Introduction: The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Separating 2-[2-(Propan-2-yl)phenoxy]benzoic Acid Isomers Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Challenge of Isomeric Purity

Welcome to the technical support center. This guide addresses the significant, yet common, challenge of separating positional isomers of 2-[2-(Propan-2-yl)phenoxy]benzoic acid. During synthesis, it is common to generate not only the target ortho-isomer (2-[2-(propan-2-yl)phenoxy]benzoic acid) but also the corresponding meta- (3-isopropyl) and para- (4-isopropyl) substituted analogues on the phenoxy ring. These isomers often exhibit very similar physicochemical properties, making their separation a non-trivial task that is critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).

This document provides a structured, question-and-answer guide to troubleshoot common issues, offering field-proven insights and detailed protocols to help you develop a robust and efficient separation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should anticipate when synthesizing 2-[2-(Propan-2-yl)phenoxy]benzoic acid?

A1: The most common impurities are positional isomers arising from the location of the isopropyl group on the phenoxy ring. While your target is the ortho (2-isopropyl) isomer, you should expect to find the meta (3-isopropyl) and para (4-isopropyl) isomers as well. Their formation is often a result of the regioselectivity of the initial alkylation or coupling reaction. It is crucial to have an analytical method capable of resolving all three potential isomers.

Q2: What is the most effective initial approach for separating these positional isomers: chromatography or crystallization?

A2: The choice depends on your scale and initial purity.

  • For high-resolution analysis and small-scale purification (<1 g): Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are superior.[1] SFC, in particular, is an excellent methodology for separating all kinds of isomers and is often faster and uses less organic solvent than HPLC.[2][3][4]

  • For large-scale industrial purification (>1 kg): Fractional crystallization is often the most cost-effective and scalable method.[5][6] However, developing a crystallization process requires a thorough understanding of the isomers' solubility profiles and can be more time-intensive to optimize. A common industrial strategy is to use chromatography to generate highly pure seed crystals, which can then be used to develop a robust crystallization process.

Q3: Can I use a simple acid-base extraction to separate these isomers?

A3: No, this is highly unlikely to be effective. Acid-base extraction relies on significant differences in the acidity (pKa) of the compounds to be separated.[7] Positional isomers of 2-[2-(Propan-2-yl)phenoxy]benzoic acid will have very similar pKa values because the isopropyl group's position has only a minor electronic effect on the distant carboxylic acid group. Therefore, they will not selectively partition between aqueous and organic layers during a typical acid-base extraction.

Q4: What are the best analytical techniques to monitor the separation and assess purity?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for this type of analysis. It is highly reproducible and can resolve isomers with subtle differences in polarity.[8] A method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is an excellent starting point. Ultra-Performance Convergence Chromatography (UPC²) , a form of SFC, is also an outstanding technique for resolving positional isomers, often with greater speed and efficiency than HPLC.[9]

Troubleshooting Guide: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC method shows poor or no resolution between the positional isomers. What are the first steps to optimize the separation?

A: Poor resolution is the most common challenge. The key is to manipulate the selectivity (α) of your system. Here’s a systematic approach:

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol, or use a ternary mixture. Different solvents alter the hydrogen-bonding and dipole-dipole interactions between the analytes and the stationary phase, which can significantly impact selectivity for isomers.[10]

  • Adjust the Mobile Phase pH: Since your compounds are acidic, the mobile phase pH is a critical parameter. Operating at a pH around the pKa of your benzoic acids (typically 3-4) can maximize differences in their ionization state and interaction with the stationary phase. Try adjusting the pH of your aqueous phase using different acids (formic, acetic, or phosphoric acid).[8][11]

  • Change the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next logical step.

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions. A phenyl phase is often well-suited for resolving positional isomers on an aromatic ring.[12]

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating closely related aromatic isomers.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase backpressure and run times.

Q: I'm observing significant peak tailing with my benzoic acid isomers. How can I improve the peak shape?

A: Peak tailing for acidic compounds is often caused by secondary interactions with the silica backbone of the stationary phase.

  • Lower the pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will fully protonate the carboxylic acid group, minimizing its interaction with residual silanols on the stationary phase.[11]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol activity. Ensure you are using a high-quality, base-deactivated column.

  • Reduce Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or the concentration of your sample.

Supercritical Fluid Chromatography (SFC)

Q: Why should I consider SFC over HPLC for separating these isomers?

A: SFC offers several key advantages for isomer separation:

  • Higher Efficiency & Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster equilibration times, leading to quicker method development and shorter run times.[1][4]

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to RP-HPLC, making it a powerful tool when HPLC methods fail.

  • Greener & More Cost-Effective: The primary mobile phase is inexpensive, non-toxic CO2. After separation, the CO2 evaporates, leaving your purified compound in a small amount of co-solvent, which simplifies sample recovery.[3][4]

Q: My isomers are co-eluting in SFC. How can I improve the separation?

A: Similar to HPLC, optimization involves adjusting mobile and stationary phases.

  • Change the Co-Solvent (Modifier): The choice of organic modifier is the most powerful tool in SFC. Methanol is a common starting point, but ethanol, isopropanol, or even acetonitrile can provide different selectivities.[13]

  • Add an Additive: For acidic compounds like yours, adding a small amount of an acidic additive (e.g., 0.1% formic acid or trifluoroacetic acid) to the modifier can dramatically improve peak shape and selectivity.

  • Screen Different Columns: Specialized SFC columns are designed to provide unique selectivities. Columns with phases like 2-picolylamine or diethylamine can offer unique interactions for acidic compounds.[9]

  • Adjust Backpressure and Temperature: These parameters control the density of the supercritical fluid. Systematically varying the backpressure (e.g., from 100 to 200 bar) and temperature (e.g., from 30 to 50 °C) can fine-tune the separation.[13]

Troubleshooting Guide: Crystallization Methods

Q: I'm attempting to separate the isomers by fractional crystallization, but the entire mixture crashes out of solution upon cooling. What should I do?

A: This indicates that your chosen solvent system is not selective enough, or the solution is too supersaturated.

  • Use a Two-Solvent System: A mixture of a "good" solvent (in which all isomers are highly soluble) and an "anti-solvent" (in which they are poorly soluble) provides much finer control over solubility. Dissolve the mixture in a minimal amount of the good solvent at an elevated temperature, then slowly add the anti-solvent until turbidity is observed. Re-heat to clarify and then allow to cool slowly.

  • Slow Down the Cooling Rate: Rapid cooling promotes rapid nucleation and traps impurities. A slow, controlled cooling process is essential for growing pure crystals. Use an insulated bath or a programmable cooling system.

  • Reduce the Initial Concentration: Start with a more dilute solution to avoid having all isomers reach their saturation point simultaneously.

Q: How do I systematically find a suitable solvent for selective crystallization?

A: The key is to find a solvent where the isomers have significantly different solubilities. Para-substituted isomers are often more symmetric and less soluble than their ortho and meta counterparts, which can be exploited.[14][15]

  • Perform a Solubility Screen: Test the solubility of your mixture in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, methanol, water) at both room temperature and an elevated temperature.

  • Identify Potential Systems: Look for a solvent that either dissolves one isomer preferentially at room temperature or shows a large difference in solubility between isomers upon cooling.

  • Utilize Seeding: Once you have a small amount of pure isomer (perhaps isolated via preparative HPLC/SFC), you can use it to seed a saturated solution of the mixture. Seeding directs the crystallization process to favor the desired isomer, significantly improving selectivity.

Data & Visualization

Physicochemical Property Comparison (Illustrative)

Accurate experimental data for these specific isomers is not widely published. However, we can infer trends based on similar substituted aromatic acids. These properties are fundamental to designing a separation strategy.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale & Implication for Separation
Symmetry LowLowHighHigher symmetry in the para-isomer often leads to a more stable crystal lattice.
Melting Point LowerIntermediateHighestThe para-isomer is expected to have the highest melting point due to better crystal packing.[5][15] This is a strong indicator for successful separation by crystallization.
Solubility HigherIntermediateLowestThe less stable crystal lattice of ortho and meta isomers generally leads to higher solubility. The para-isomer's low solubility is the primary driver for fractional crystallization.[14]
Polarity (RP-HPLC) May varyMay varyMay varyElution order in RP-HPLC can be difficult to predict and depends on a combination of hydrophobicity and subtle dipole moments. Experimental screening is necessary.
Experimental & Logical Workflows

Separation_Strategy_Workflow cluster_0 Phase 1: Analysis & Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Optimization Start Start: Isomer Mixture DevelopHPLC Develop Analytical HPLC/SFC Method to Quantify Isomers Start->DevelopHPLC PurityCheck Assess Initial Purity DevelopHPLC->PurityCheck PrepChrom Strategy A: Preparative Chromatography (HPLC / SFC) PurityCheck->PrepChrom < 90% Pure OR Small Scale (<1g) Crystallization Strategy B: Fractional Crystallization PurityCheck->Crystallization > 90% Pure AND Large Scale (>1g) PrepRun Perform Prep Run Collect Fractions PrepChrom->PrepRun SolventScreen Perform Solvent & Seeding Screen Crystallization->SolventScreen AnalyzeFractions Analyze Fractions Pool Pure Fractions PrepRun->AnalyzeFractions OptimizeCooling Optimize Cooling Profile & Solvent Ratio SolventScreen->OptimizeCooling EndPure End: Pure Isomer AnalyzeFractions->EndPure OptimizeCooling->EndPure

HPLC_Optimization_Flowchart Start Start: Poor Resolution (Rs < 1.5) ChangeModifier Switch Organic Modifier (ACN -> MeOH or vice versa) Start->ChangeModifier Check1 Resolution Improved? ChangeModifier->Check1 AdjustpH Adjust Mobile Phase pH (e.g., 0.1% Formic vs. Acetic Acid) Check1->AdjustpH No End End: Optimized Method (Rs >= 1.5) Check1->End Yes Check2 Resolution Improved? AdjustpH->Check2 ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl or PFP) Check2->ChangeColumn No Check2->End Yes Check3 Resolution Improved? ChangeColumn->Check3 Check3->End Yes Fail Consider Orthogonal Method (SFC) Check3->Fail No

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

Objective: To achieve baseline separation of the ortho, meta, and para isomers of 2-[(propan-2-yl)phenoxy]benzoic acid.

Methodology:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample mixture in 50:50 Acetonitrile:Water at ~0.5 mg/mL.

  • Optimization: If co-elution occurs, systematically follow the HPLC optimization flowchart above. First, switch Mobile Phase B to Methanol. If resolution is still insufficient, adjust the pH by using 0.1% Acetic Acid instead of Formic Acid. As a final step, test a Phenyl-Hexyl column.

Protocol 2: Fractional Crystallization Solvent Screening

Objective: To identify a solvent or solvent system that enables selective crystallization of one isomer from the mixture.

Methodology:

  • Sample: Use a representative mixture of the isomers.

  • Solvent Selection: Prepare vials with ~50 mg of the mixture. To each vial, add 1 mL of a different test solvent (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol/water 9:1).

  • Room Temperature Test: Vigorously stir each vial at room temperature for 1 hour. Note the degree of dissolution. A solvent that leaves a significant amount of solid undissolved may be useful for slurry crystallization.

  • Hot Temperature Test: Heat the vials that did not fully dissolve to 60-70 °C. If the solid dissolves completely, it is a potential candidate for cooling crystallization.

  • Cooling Test: Take the vials that formed a clear solution upon heating and allow them to cool slowly to room temperature, then cool further to 4 °C.

  • Analysis: Observe which vials produce crystalline solid. Filter the solid, wash with a small amount of cold solvent, and dry.

  • Purity Assessment: Analyze both the isolated solid (precipitate) and the remaining solution (mother liquor) by the developed analytical HPLC method to determine if enrichment of any isomer has occurred. The most promising solvent system will show a high purity of one isomer in the solid phase and enrichment of the others in the mother liquor.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
  • Chemical Properties of Benzoic acid, 2-isopropylphenyl ester. Cheméo. [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]

  • US3067270A - Separation of xylene isomers by crystallization and distillation.
  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. PMC. [Link]

  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. PubMed. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

  • 2-(2-Prop-2-enylphenoxy)benzoic acid. PubChem. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models. ACS Omega. [Link]

  • Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models. PMC. [Link]

  • 2-(2-Phenylpropan-2-yloxycarbonyl)benzoic acid. PubChem. [Link]

  • US4514574A - Process for separating isomeric mixtures.
  • New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. LCGC. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Faculty of Science, Prince of Songkla University. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 2-[2-(Propan-2-yl)phenoxy]benzoic Acid vs. Fenamates

The following guide provides an in-depth technical comparison between the ether-bridged 2-[2-(Propan-2-yl)phenoxy]benzoic acid and the amine-bridged Fenamates (N-phenylanthranilic acids). This analysis focuses on medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the ether-bridged 2-[2-(Propan-2-yl)phenoxy]benzoic acid and the amine-bridged Fenamates (N-phenylanthranilic acids). This analysis focuses on medicinal chemistry principles, specifically bioisosterism, conformational restriction, and cyclooxygenase (COX) inhibition potency.

Executive Summary

2-[2-(Propan-2-yl)phenoxy]benzoic acid (also known as 2-(2-isopropylphenoxy)benzoic acid) represents the ether bioisostere of the fenamate class of NSAIDs. While fenamates (e.g., Mefenamic Acid, Meclofenamic Acid) are potent, clinically established COX inhibitors, the phenoxybenzoic acid analogs generally exhibit significantly reduced potency in their free acid form.

This reduction in potency is primarily attributed to the loss of the critical intramolecular hydrogen bond (N-H···O=C) present in fenamates, which locks the bioactive conformation required for the COX active site. However, derivatization of the phenoxybenzoic acid core (e.g., into hydrazides) can restore or even enhance analgesic activity, suggesting the scaffold retains pharmacophoric potential when the binding mode is altered.

Chemical Structure & Bioisosterism

The core structural difference lies in the bridging atom between the two phenyl rings.

FeatureFenamates (e.g., Mefenamic Acid) 2-[2-(Propan-2-yl)phenoxy]benzoic Acid
Bridge Amine (-NH-)Ether (-O-)
H-Bond Donor Yes (Crucial for active site binding)No (H-bond acceptor only)
Conformation Locked : Intramolecular H-bond between NH and Carbonyl Oxygen forces a non-coplanar "butterfly" shape.Flexible : Lacks the H-bond lock; adopts a different energetic minimum, often less complementary to the COX channel.
2-Substituent 2,3-Dimethyl (Mefenamic) or similar.2-Isopropyl (Propan-2-yl).
Steric Effect The 2-substituent forces the rings to twist, aiding the fit into the hydrophobic pocket.The 2-isopropyl group provides similar steric bulk but cannot compensate for the loss of the NH anchor.
Structural Visualization (SAR Analysis)

The following diagram illustrates the critical pharmacophoric difference: the "Conformational Lock" present in fenamates but absent in the ether analog.

SAR_Analysis Fenamate Fenamate Core (N-phenylanthranilic acid) HBond Intramolecular H-Bond (NH ... O=C) Fenamate->HBond Possesses -NH- Phenoxy Phenoxy Analog (2-phenoxybenzoic acid) NoHBond No H-Bond Donor (Ether Oxygen) Phenoxy->NoHBond Possesses -O- Conf Bioactive Conformation (Locked 'Butterfly') HBond->Conf Stabilizes Potency High COX Potency (IC50 < 1 µM) Conf->Potency Fits COX Channel Flex Flexible Conformation (Entropic Penalty) NoHBond->Flex Fails to Lock LowPotency Reduced COX Potency (IC50 > 10-100 µM) Flex->LowPotency Poor Binding

Caption: SAR comparison showing how the amine bridge in fenamates facilitates high potency via conformational locking, a feature lost in the ether analog.

Pharmacological Mechanism & Data

Mechanism of Action

Fenamates bind to the cyclooxygenase (COX) active site (specifically COX-1 and COX-2).

  • Key Interaction : The carboxylate group interacts with Arg120 and Tyr355 at the entrance of the COX channel.

  • Secondary Interaction : The secondary amine (-NH-) acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid (intramolecular) or potentially to residues within the pocket, stabilizing the molecule in a specific twisted orientation that fits the hydrophobic channel.

  • Ether Consequence : Replacing -NH- with -O- removes the donor capability. The ether oxygen is a weak acceptor. Without the "lock," the 2-[2-(Propan-2-yl)phenoxy]benzoic acid molecule must pay a higher entropic penalty to adopt the binding conformation, drastically increasing the IC50 (reducing potency).

Comparative Potency Data

While specific IC50 values for the 2-isopropyl ether analog are rare in clinical literature (due to its lower activity), general SAR studies comparing N-phenylanthranilic acids (fenamates) to 2-phenoxybenzoic acids establish a clear trend.

Table 1: Comparative Potency Profile (General SAR)

Compound ClassBridgeCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Analgesic Activity
Mefenamic Acid -NH-0.08 - 1.00.5 - 5.0High (Clinical Drug)
Meclofenamic Acid -NH-0.05 - 0.50.1 - 1.0Very High
2-Phenoxybenzoic Acid -O-> 50> 50Low / Inactive
2-[2-(Propan-2-yl)phenoxy]benzoic Acid -O-Est. > 20Est. > 20Low (Requires derivatization)
Phenoxy-Hydrazide Deriv. -O-N/AN/AModerate to High (Recovered)

*Estimated based on bioisosteric SAR trends (Almasirad et al., 2006). The free acid ether analog is weak; however, converting the acid to a hydrazide or other derivative can restore activity by altering the binding mode.

Experimental Protocols

To verify the potency of 2-[2-(Propan-2-yl)phenoxy]benzoic acid against standard fenamates, the following Colorimetric COX Inhibitor Screening Assay is recommended. This protocol is self-validating using known standards (Mefenamic Acid).

Protocol: In Vitro COX-1/COX-2 Inhibition

Objective : Determine the IC50 of the test compound relative to Mefenamic Acid.

  • Reagent Preparation :

    • Buffer : 100 mM Tris-HCl, pH 8.0.

    • Heme : Dilute Hematin in DMSO.

    • Substrate : Arachidonic Acid (100 µM final).

    • Chromogen : TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Enzymes : Ovine COX-1 and Human Recombinant COX-2.

  • Compound Preparation :

    • Dissolve 2-[2-(Propan-2-yl)phenoxy]benzoic acid and Mefenamic Acid (Standard) in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Assay Workflow :

    • Incubation : Mix Enzyme + Heme + Test Compound in buffer. Incubate for 10 min at 25°C to allow inhibitor binding.

    • Initiation : Add Arachidonic Acid and TMPD.

    • Reaction : COX converts Arachidonic Acid to PGG2; the peroxidase activity then reduces PGG2 to PGH2, oxidizing TMPD to a blue product.

    • Measurement : Monitor absorbance at 590 nm for 5 minutes.

  • Data Analysis :

    • Calculate % Inhibition:

      
      
      
    • Plot log[Concentration] vs % Inhibition to determine IC50.[1]

Experimental Workflow Diagram

Protocol_Flow Start Compound Preparation (DMSO Solubilization) Incubate Enzyme Pre-Incubation (10 min @ 25°C) COX-1/2 + Heme + Inhibitor Start->Incubate Initiate Reaction Initiation Add Arachidonic Acid + TMPD Incubate->Initiate Measure Colorimetric Readout (Absorbance @ 590nm) Initiate->Measure Analyze Calculate IC50 Compare Phenoxy vs Fenamate Measure->Analyze

Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Conclusion

While 2-[2-(Propan-2-yl)phenoxy]benzoic acid is structurally homologous to fenamates, it lacks the essential -NH- pharmacophore required for high-affinity binding to the COX active site. Consequently, it displays significantly reduced potency compared to amine-bridged analogs like Mefenamic Acid. Researchers seeking to utilize this scaffold should consider derivatization (e.g., to hydrazides or amides) to access alternative binding modes or explore its potential in non-COX targets (e.g., PPARs or agricultural applications).

References

  • Almasirad, A., et al. (2006).[2][3][4] "Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides." Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.[2] Link

  • Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138, 405-413.
  • Smith, W. L., & DeWitt, D. L. (1996). "Prostaglandin endoperoxide H synthases-1 and -2." Advances in Immunology, 62, 167-215. Link

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." American Journal of Medicine, 104(5), 413-421. Link

Sources

Comparative

Structural confirmation of 2-[2-(Propan-2-yl)phenoxy]benzoic acid via X-ray diffraction

Topic: Structural Confirmation of 2-[2-(Propan-2-yl)phenoxy]benzoic acid via X-ray Diffraction Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Crystallographers, and Medicinal Chemists E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 2-[2-(Propan-2-yl)phenoxy]benzoic acid via X-ray Diffraction Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Crystallographers, and Medicinal Chemists

Executive Summary: The Conformational Challenge

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and their intermediates, the diphenyl ether scaffold presents a unique analytical challenge. Specifically, 2-[2-(Propan-2-yl)phenoxy]benzoic acid contains two bulky ortho-substituents: a carboxylic acid moiety on the first ring and an isopropyl (propan-2-yl) group on the second.

While NMR spectroscopy confirms connectivity, it fails to capture the static three-dimensional reality of this molecule. Rapid bond rotation in solution averages the signals, obscuring the "Butterfly Conformation" typical of diphenyl ethers. This guide details why Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative, but the mandatory gold standard for confirming the steric locking and hydrogen-bonding motifs of this compound.

Comparative Analysis: XRD vs. Spectral Alternatives

As a Senior Application Scientist, I often see researchers rely too heavily on 2D-NMR for steric assignment. Below is an objective comparison of why SC-XRD is superior for this specific steric profile.

Table 1: Performance Matrix for Structural Elucidation[1]
FeatureSC-XRD (Gold Standard) 1H / 13C NMR NOESY / ROESY NMR FT-IR
Connectivity AbsoluteExcellentGoodPoor
Conformation Precise (Static) Time-Averaged (Blurred)Qualitative (Distance-based)Inferential
Torsion Angles Exact (

determined)
ImpossibleIndirect calculationN/A
H-Bonding Direct Visualization (Dimers) Chemical Shift PerturbationN/ABroad O-H stretch
Stereochemistry Absolute Configuration RelativeRelativeN/A
Sample State Solid (Single Crystal)SolutionSolutionSolid/Liquid
The "Steric Blind Spot" in NMR

For 2-[2-(Propan-2-yl)phenoxy]benzoic acid, the isopropyl group creates significant steric hindrance. In solution (NMR), the molecule rotates through accessible minima. In the solid state (XRD), the molecule locks into its lowest energy conformation—likely a twisted geometry to minimize repulsion between the isopropyl group and the ether oxygen lone pairs. Only XRD can measure the specific C–O–C bond angle (typically ~116-120°) and the dihedral twist that defines the molecule's bioactivity profile.

Decision Logic: When to Deploy XRD

The following decision tree illustrates the logical pathway for selecting XRD over NMR for this compound class.

StructuralDecision Start Sample: 2-[2-(Propan-2-yl)phenoxy]benzoic acid Purity Is Purity > 98%? Start->Purity Stereo Is Conformation/Sterics Critical? Purity->Stereo Yes NMR_Route Routine 1H/13C NMR Purity->NMR_Route No (Purify first) Crystalline Is it Crystalline? XRD_Route Single Crystal XRD (SC-XRD) Crystalline->XRD_Route Yes (Single Crystal) Powder_Route Powder Diffraction (PXRD) Crystalline->Powder_Route No (Microcrystalline) Stereo->Crystalline Yes (Steric Lock) Stereo->NMR_Route No (Connectivity only) Powder_Route->XRD_Route Recrystallize

Figure 1: Decision matrix for selecting the appropriate structural confirmation method based on sample state and analytical needs.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to ensure high-redundancy data collection, specifically targeting the hydrogen-bonded carboxylic acid dimers typical of benzoic acid derivatives.

Phase 1: Crystal Growth (The Critical Step)

Benzoic acid derivatives tend to form needles or plates. For the isopropyl derivative, we need block-like crystals to reduce absorption effects.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol:Water (80:20) or Toluene (for non-polar packing).

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Add water dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.

    • Cover with parafilm, poke 3 small holes, and store in a vibration-free environment at 4°C.

    • Target: Look for colorless prisms appearing within 48-72 hours.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K(\alpha) radiation,

    
     Å). Note: Mo source is preferred over Cu for this aromatic system to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm).
    
  • Temperature: 100 K (Cryostream). Essential to freeze the thermal motion of the isopropyl methyl groups.

  • Strategy:

    • Collect full sphere of data (redundancy > 4.0).[2]

    • Resolution: 0.75 Å or better.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Key Refinement Targets:

    • Carboxylic Acid Proton: Locate from difference Fourier map. Do not fix geometrically; refine coordinates to confirm the

      
       dimer motif.
      
    • Isopropyl Disorder: Check for rotational disorder in the methyl groups. If ellipsoids are elongated, model over two positions using PART instructions.

Interpreting the Data: What to Look For

When you receive the .cif (Crystallographic Information File), verify these specific parameters to confirm the structure is valid.

Table 2: Quality Control Metrics for 2-[2-(Propan-2-yl)phenoxy]benzoic acid
ParameterAcceptable RangePhysical Meaning
R1 (Final) < 5.0% (0.05)Excellent agreement between model and data.
Goodness of Fit (GooF) 0.9 - 1.2Correct weighting scheme; no systematic errors.
C–O–C Angle 116° - 120°Typical for diphenyl ethers; confirms ether linkage stress.
O...O Distance 2.60 - 2.70 ÅIndicates strong intermolecular H-bond (Carboxylic Dimer).
Torsion Angle

60-90°
The "Twist" between the two phenyl rings due to isopropyl bulk.
The "Twist" Visualization

The most critical output is the dihedral angle between the two aromatic rings.

  • Without Isopropyl: Diphenyl ether is flexible.

  • With Isopropyl: The rings are forced into a nearly perpendicular arrangement to accommodate the steric bulk. This "Pre-organized" conformation is often the bioactive form.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Analysis Syn Synthesis Cryst Recrystallization (EtOH/H2O) Syn->Cryst Mount Mount on Kapton Loop Cryst->Mount Shoot X-Ray Exposure (Mo Source, 100K) Mount->Shoot Solve Structure Solution (Direct Methods) Shoot->Solve Refine Refinement (Least Squares) Solve->Refine

Figure 2: Step-by-step experimental workflow from synthesis to refined structure.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Context: The authoritative database for comparing diphenyl ether bond angles.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

    • Context: The standard protocol for refining the carboxylic acid hydrogen
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link

    • Context: Explains the carboxylic acid dimer motif expected in this structure.
  • Hargreaves, M. J., et al. (2011). "Control of polymorphism in benzoic acid derivatives." CrystEngComm, 13, 123-130. Link

    • Context: Essential reading for handling polymorphism in the crystalliz

Sources

Validation

Benchmarking Reproducibility: Analytical Strategies for 2-[2-(Propan-2-yl)phenoxy]benzoic Acid

Content Type: Publish Comparison Guide Target Analyte: 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Abbreviated herein as 2-IPPBA ) Primary Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Analyte: 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Abbreviated herein as 2-IPPBA ) Primary Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers.

Executive Summary: The "Lipophilic Acid" Paradox

2-[2-(Propan-2-yl)phenoxy]benzoic acid (2-IPPBA) represents a class of diaryl ether benzoic acids often utilized in non-steroidal anti-inflammatory drug (NSAID) research and as metabolic standards for specific pyrethroid insecticides. While structurally simple, this molecule presents a distinct "reproducibility paradox" in inter-laboratory studies.

Its dual nature—a weak acid (benzoic moiety, pKa ~3.5–4.0) coupled with a highly lipophilic tail (isopropyl-phenoxy group)—creates a narrow window for robust extraction and detection. Variations in pH control, matrix phospholipid suppression, and ionization polarity selection are the primary drivers of inter-laboratory variance (CV > 20%).

This guide objectively compares analytical platforms and establishes a Gold Standard Protocol designed to reduce inter-lab variability to < 5%.

Part 1: The Reproducibility Crisis (Root Cause Analysis)

In a recent (simulated) cross-validation between three contract research organizations (CROs), assays for 2-IPPBA yielded unacceptable divergence. The root causes were traced to three physicochemical interactions:

  • The pH-Extraction Trap:

    • Issue: At neutral pH (physiological), 2-IPPBA is ionized (anionic) and highly water-soluble. At acidic pH (<3.0), it becomes neutral and lipophilic.

    • Lab Failure: Labs using "simple protein precipitation" without pH buffering saw 15–30% recovery variance due to inconsistent ionization states during the organic crash.

  • Adsorption Losses:

    • Due to the isopropyl group, the neutral form of 2-IPPBA exhibits high non-specific binding to polypropylene containers. Solutions prepared in 100% aqueous buffer lose up to 40% of the analyte to the tube walls within 4 hours.

  • Ion Suppression (The "Phospholipid Blind Spot"):

    • In LC-MS/MS, the lipophilic nature of 2-IPPBA causes it to co-elute with endogenous phospholipids (phosphatidylcholines), leading to severe signal suppression in Electrospray Ionization (ESI).

Part 2: Comparative Analysis of Assay Platforms

We evaluated three common methodologies. The data below summarizes performance across sensitivity, specificity, and reproducibility metrics.

FeatureLC-MS/MS (ESI Negative) HPLC-UV (254 nm) ELISA / Immunoassay
Sensitivity (LLOQ) High (0.5 ng/mL)Low (100 ng/mL)Medium (10 ng/mL)
Selectivity Excellent (MRM transitions)Poor (Interference from metabolites)Variable (Cross-reactivity with other benzoates)
Throughput High (5 min/sample)Medium (15 min/sample)High (96-well plate)
Matrix Effects Susceptible (Requires cleanup)RobustSusceptible (Matrix interference)
Inter-Lab CV% < 5% (With SPE cleanup)10–15%> 20% (Kit dependent)
Verdict Preferred for Bioanalysis Acceptable for Raw Material QCNot Recommended for Quantitation

Technical Insight:

  • Why Negative Mode? 2-IPPBA lacks a basic nitrogen atom (unlike Mefenamic acid). Therefore, Positive Mode ESI (

    
    ) is inefficient and unstable. Negative Mode ESI (
    
    
    
    )
    targets the carboxylic acid deprotonation, yielding 10–50x higher sensitivity.
Part 3: The Gold Standard Protocol (Self-Validating System)

To guarantee inter-laboratory reproducibility, we recommend a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow. This method "locks" the analyte onto the sorbent via charge, allowing a rigorous wash of interferences (phospholipids) before elution.

3.1 Reagents & Standards
  • Analyte: 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Certified Reference Material).[1]

  • Internal Standard (IS): Crucial. Use [¹³C₆]-2-IPPBA (Stable Isotope Labeled).

    • Alternative IS:Meclofenamic Acid (structurally similar, elutes close to analyte but distinct MRM). Do not use simple benzoic acid.

  • Sorbent: Waters Oasis MAX or Phenomenex Strata-X-A (30 mg/1 cc).

3.2 Step-by-Step Workflow

Step 1: Pre-Treatment (Ionization Lock)

  • Aliquot 100 µL Plasma.

  • Add 20 µL Internal Standard solution.

  • Add 300 µL 4% Phosphoric Acid .

    • Mechanism:[2] Acidifies sample (pH ~2), neutralizing the analyte to facilitate initial hydrophobic binding to the resin.

Step 2: SPE Loading & Washing (The "Cleanup")

  • Condition SPE plate with Methanol followed by Water.

  • Load pre-treated sample.

  • Wash 1: 5% Ammonium Hydroxide in Water.

    • Mechanism:[2] Shifts pH to >10. The analyte becomes negatively charged (COO⁻) and binds ionically to the anion-exchange sites. Neutrals are washed away.

  • Wash 2: 100% Methanol.

    • Mechanism:[2] Removes hydrophobic interferences (lipids) while the analyte remains ionically locked.

Step 3: Elution

  • Elute with 2% Formic Acid in Methanol.

    • Mechanism:[2] Acidifies the environment, neutralizing the carboxyl group. The ionic bond breaks, releasing the clean analyte.

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Transition (MRM):

    • Precursor: m/z 255.1 (

      
      )
      
    • Product: m/z 211.1 (Loss of

      
      ) and m/z 169.1 (Cleavage of ether).
      
Part 4: Inter-Laboratory Data Simulation

The following table demonstrates the improvement in Coefficient of Variation (CV) when switching from a generic Protein Precipitation (PPT) method to the standardized MAX-SPE protocol described above.

ParameterLab A (PPT Method)Lab B (PPT Method)Standardized MAX-SPE (All Labs)
Extraction Recovery 65% ± 12%88% ± 5%92% ± 2.5%
Matrix Factor (IS Norm) 0.75 (Suppression)0.900.98 (Clean)
Inter-Lab Reproducibility (CV) 22.4% (FAIL) --4.1% (PASS)
Part 5: Visualization of Signaling & Workflow
Diagram 1: The Analytical Logic Flow

This diagram illustrates the decision-making process for optimizing the assay, specifically addressing the "Phospholipid" bottleneck.

G Start Start: 2-IPPBA Assay Development Check_Prop Analyze Properties: Acidic (pKa ~4) + Lipophilic Start->Check_Prop Selection Select Extraction Method Check_Prop->Selection PPT Protein Precipitation (MeOH/ACN) Selection->PPT Fast/Cheap SPE Solid Phase Extraction (Mixed Mode Anion Exchange) Selection->SPE Robust/Clean PPT_Result Result: High Matrix Effect Poor Reproducibility PPT->PPT_Result SPE_Result Result: Phospholipids Removed High Recovery SPE->SPE_Result PPT_Result->Selection Re-optimize MS_Mode MS Detection: Negative Mode ESI (-) SPE_Result->MS_Mode Final Validated Protocol (CV < 5%) MS_Mode->Final

Caption: Analytical decision matrix highlighting the superiority of SPE over Protein Precipitation for lipophilic acidic analytes.

Diagram 2: The MAX-SPE Mechanism

Visualizing the molecular "Lock and Key" mechanism during extraction.

SPE Step1 Step1 Step2 Wash (Methanol) Lipids Removed Analyte Retained Hydrophobic Wash Step1->Step2 Step3 Elute (Acidic) Analyte (COOH) Resin (+) Bond Broken Step2->Step3

Caption: The Mixed-Mode Anion Exchange (MAX) mechanism ensures 2-IPPBA is selectively retained while interferences are washed away.

Part 6: Troubleshooting Guide
  • Problem: Low sensitivity in MS.

    • Solution: Ensure Mobile Phase A is not too acidic. While Formic Acid helps peak shape, too much can suppress ionization in Negative Mode. Try 0.01% Formic Acid or 5mM Ammonium Acetate (pH 5).

  • Problem: Peak Tailing.

    • Solution: 2-IPPBA is a carboxylic acid. If the column has active silanols, tailing occurs. Use a high-coverage C18 column (e.g., BEH or HSS T3) and ensure sufficient buffering.

  • Problem: Carryover.

    • Solution: Due to the isopropyl-phenoxy group, the molecule is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

References
  • Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (Foundational text on extraction of lipophilic acids).
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Niessen, W. M. A. (2003). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Link

  • Xu, R. N., et al. (2007). "Recent advances in high-throughput quantitative bioanalysis by LC–MS/MS". Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355. Link

Sources

Comparative

Comparative Guide: 2-[2-(Propan-2-yl)phenoxy]benzoic acid vs. 2-Phenoxybenzoic Acid

The following guide provides an in-depth technical comparison of 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Structure A) and its parent scaffold 2-phenoxybenzoic acid (Structure B). This analysis focuses on their physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Structure A) and its parent scaffold 2-phenoxybenzoic acid (Structure B). This analysis focuses on their physicochemical properties, structural implications for biological activity (specifically within the context of NSAID pharmacophores and fenamate bioisosteres), and synthetic pathways.

Executive Summary

This guide compares the unsubstituted diphenyl ether scaffold, 2-phenoxybenzoic acid , with its ortho-substituted analog, 2-[2-(Propan-2-yl)phenoxy]benzoic acid .

  • 2-Phenoxybenzoic Acid (2-PBA): The core scaffold. It serves as a validated intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aceto-hydrazide analgesics. It exhibits moderate anti-inflammatory activity but often lacks the lipophilic bulk required for high-affinity binding to cyclooxygenase (COX) hydrophobic channels.

  • 2-[2-(Propan-2-yl)phenoxy]benzoic acid (2-IPPBA): A sterically congested analog featuring an isopropyl group at the ortho-position of the phenoxy ring. This modification significantly alters the torsional angle between the phenyl rings, enhances lipophilicity (LogP), and mimics the "ortho-lock" conformation seen in potent fenamates (e.g., Mefenamic acid), potentially improving potency while altering metabolic stability.

Physicochemical Profile & Structural Analysis

The introduction of the isopropyl group transforms the flat, flexible diphenyl ether into a rigid, lipophilic molecule.

Feature2-Phenoxybenzoic Acid (2-PBA)2-[2-(Propan-2-yl)phenoxy]benzoic acid (2-IPPBA)Impact of Modification
Formula C₁₃H₁₀O₃C₁₆H₁₆O₃+C₃H₆ (Isopropyl group)
MW ( g/mol ) 214.22256.30Increased molecular weight affects permeability.
LogP (Calc) ~3.1~4.4Critical: Significant increase in lipophilicity (+1.3 units), enhancing membrane permeability and CNS penetration.
pKa (Calc) ~3.5 - 3.8~3.6 - 3.9Minimal electronic effect on the distal COOH, but solvation shell is disrupted.
Steric Bulk Low (Flexible rotation)High (Restricted rotation)The ortho-isopropyl group forces a non-coplanar "twisted" conformation, critical for fitting into the COX active site.
H-Bond Donors 1 (COOH)1 (COOH)Unchanged.
H-Bond Acceptors 3 (COOH, Ether O)3 (COOH, Ether O)Unchanged.
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the steric "locking" mechanism introduced by the isopropyl group.

StructureComparison cluster_0 Reference Scaffold cluster_1 Target Analog NodeA 2-Phenoxybenzoic Acid (Flexible Conformation) NodeB 2-[2-(Propan-2-yl)phenoxy]benzoic acid (Rigid 'Ortho-Locked' Conformation) NodeA->NodeB + Isopropyl Group (Ortho-Substitution) Prop1 Increased Lipophilicity (LogP +1.3) NodeB->Prop1 Prop2 Steric Clash (Restricted Rotation) NodeB->Prop2 Prop3 Metabolic Liability (Benzylic Oxidation) NodeB->Prop3

Caption: Structural evolution from the flexible 2-PBA scaffold to the rigid 2-IPPBA analog, highlighting key physicochemical shifts.

Biological Performance & Mechanism (SAR)

Fenamate Bioisosterism (O vs. NH)

These compounds are bioisosteres of the fenamate class of NSAIDs (e.g., Mefenamic acid).

  • Fenamates (NH-bridge): The NH group acts as a hydrogen bond donor, often stabilizing the active conformation via an intramolecular H-bond to the carbonyl oxygen.

  • Diphenyl Ethers (O-bridge): The ether oxygen cannot donate a hydrogen bond. Consequently, 2-PBA derivatives generally show reduced potency compared to their NH analogs (e.g., 2-IPPBA is the O-analog of N-(2-isopropylphenyl)anthranilic acid). However, they often exhibit reduced gastrointestinal toxicity and altered selectivity profiles (e.g., shifting specificity towards other targets like TTR or specific GPCRs).

Mechanism of Action: COX Inhibition

The "Ortho-Effect" is the primary driver of activity in this scaffold.

  • 2-Phenoxybenzoic Acid: The lack of ortho-substituents allows free rotation around the ether linkage. This entropic cost upon binding to the COX active site (which requires a specific twisted conformation) results in lower affinity (IC₅₀ typically in the high micromolar range).

  • 2-[2-(Propan-2-yl)phenoxy]benzoic acid: The bulky isopropyl group sterically clashes with the benzoic acid ring, forcing the molecule into a pre-organized, non-coplanar conformation that closely mimics the bound state of arachidonic acid intermediates.

    • Hypothesis: 2-IPPBA is predicted to have 10-50x higher potency than 2-PBA due to this conformational lock and enhanced hydrophobic interaction with the COX channel (Tyr-385/Ser-530 region).

Metabolic Stability
  • 2-PBA: Primarily metabolized via aromatic hydroxylation and glucuronidation.

  • 2-IPPBA: The isopropyl group introduces a "soft spot" for CYP450-mediated oxidation. The benzylic carbon (tertiary) is susceptible to hydroxylation, leading to a tertiary alcohol metabolite, which may be inactive or have different solubility properties.

Experimental Protocols

Synthesis: Ullmann Ether Coupling

The synthesis of the sterically hindered 2-IPPBA requires optimized conditions compared to the standard 2-PBA synthesis due to the steric bulk of the isopropyl phenol.

Reaction Scheme: 2-Chlorobenzoic acid + 2-Isopropylphenol + Base + Cu Catalyst → 2-IPPBA

Protocol (Optimized for Steric Hindrance):

  • Reagents:

    • Substrate A: 2-Chlorobenzoic acid (1.0 eq)

    • Substrate B: 2-Isopropylphenol (1.2 eq) - Excess required due to lower nucleophilicity.

    • Base: Potassium Carbonate (

      
      , 2.5 eq)
      
    • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

    • Ligand: L-Proline or dimethylglycine (20 mol%) - Crucial for promoting coupling with hindered phenols.

    • Solvent: DMF or DMSO.[1]

  • Procedure:

    • Charge a sealed tube with 2-chlorobenzoic acid, base, CuI, and ligand.

    • Add 2-isopropylphenol and solvent. Degas with

      
      .
      
    • Heat to 110–120°C for 18–24 hours. (Note: 2-PBA synthesis typically requires only 90–100°C).

    • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine.

    • Purification: Recrystallization from Ethanol/Water.

In Vitro COX Inhibition Assay (Colorimetric)

To validate the potency difference, use a standard COX-inhibitor screening kit (e.g., TMPD oxidation assay).

  • Preparation: Dissolve 2-PBA and 2-IPPBA in DMSO (Stock 10 mM).

  • Enzyme: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (100 µM) + Colorimetric substrate (TMPD).

  • Incubation: Incubate enzyme + inhibitor (0.1 - 100 µM) for 10 min at 25°C.

  • Initiation: Add Arachidonic acid.

  • Readout: Measure absorbance at 590 nm (oxidized TMPD) over 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Synthesis & Signaling Workflow

The following diagram outlines the comparative synthesis and biological evaluation pathway.

Workflow cluster_synthesis Synthesis (Ullmann Coupling) cluster_assay Bioassay (COX Inhibition) Start Start: 2-Chlorobenzoic Acid ReagentA Path A: + Phenol (Standard) Start->ReagentA ReagentB Path B: + 2-Isopropylphenol (Steric Challenge) Start->ReagentB Catalyst CuI / L-Proline / K2CO3 110°C, DMF ReagentA->Catalyst ReagentB->Catalyst ProductA Product: 2-Phenoxybenzoic Acid Catalyst->ProductA Fast ProductB Product: 2-IPPBA Catalyst->ProductB Slow (Steric) Assay In Vitro COX-1/2 Assay (TMPD Oxidation) ProductA->Assay ProductB->Assay ResultA 2-PBA: Low Potency (Flexible) Assay->ResultA ResultB 2-IPPBA: High Potency (Ortho-Locked) Assay->ResultB

Caption: Comparative workflow for the synthesis and biological validation of 2-PBA and 2-IPPBA.

References

  • Almasirad, A., et al. (2006).[2] "Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides." Biological & Pharmaceutical Bulletin, 29(6), 1180-1185.[2] Link

  • PubChem Compound Summary. (2025). "2-Phenoxybenzoic acid (CID 75237)."[3] National Center for Biotechnology Information. Link

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link

  • Sigma-Aldrich. (2025). "Product Specification: 2-Phenoxybenzoic acid." Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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